molecular formula C13H16O3 B1643115 2-(Cyclohexyloxy)benzoic acid

2-(Cyclohexyloxy)benzoic acid

Cat. No.: B1643115
M. Wt: 220.26 g/mol
InChI Key: WKZMKIVYWDNOJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cyclohexyloxy)benzoic acid is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Cyclohexyloxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Cyclohexyloxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

2-cyclohexyloxybenzoic acid

InChI

InChI=1S/C13H16O3/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,14,15)

InChI Key

WKZMKIVYWDNOJL-UHFFFAOYSA-N

SMILES

C1CCC(CC1)OC2=CC=CC=C2C(=O)O

Canonical SMILES

C1CCC(CC1)OC2=CC=CC=C2C(=O)O

Origin of Product

United States

Foundational & Exploratory

2-(Cyclohexyloxy)benzoic acid CAS 55751-60-5 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(Cyclohexyloxy)benzoic Acid (CAS 55751-60-5)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(Cyclohexyloxy)benzoic acid, a derivative of benzoic acid. Given the limited specific literature on this particular molecule, this document synthesizes available data with established chemical principles to offer insights for researchers, scientists, and professionals in drug development. The focus is on its chemical identity, a proposed synthesis pathway, and potential applications based on the broader class of benzoic acid derivatives.

Chemical Identity and Physicochemical Properties

2-(Cyclohexyloxy)benzoic acid is an organic compound featuring a benzoic acid core with a cyclohexyloxy group at the ortho-position. This structure imparts both aromatic and aliphatic characteristics, influencing its solubility, reactivity, and potential biological interactions.

Table 1: Physicochemical Properties of 2-(Cyclohexyloxy)benzoic acid

PropertyValueSource
CAS Number 55751-60-5[1]
Molecular Formula C₁₃H₁₆O₃[2]
Molecular Weight 220.27 g/mol [1]
InChIKey WKZMKIVYWDNOJL-UHFFFAOYSA-N[1][2]
SMILES C1CCC(CC1)OC2=CC=CC=C2C(=O)O[2]
Purity (Typical) 95%[1]
Predicted XlogP 3.4[2]
Predicted Collision Cross Section ([M+H]⁺) 148.6 Ų[2]

Note: Some properties are predicted and should be confirmed experimentally.

Proposed Synthesis Methodology: Williamson Ether Synthesis

While specific literature detailing the synthesis of 2-(Cyclohexyloxy)benzoic acid is scarce, a logical and well-established approach is the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. In this case, salicylic acid (2-hydroxybenzoic acid) would be deprotonated to form a phenoxide, which then acts as a nucleophile to attack a cyclohexyl halide.

Causality Behind Experimental Choices:
  • Choice of Reactants: Salicylic acid is an ideal starting material due to the ortho-positioned hydroxyl group. A cyclohexyl halide, such as cyclohexyl bromide, serves as the electrophile.

  • Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) is suitable to deprotonate the phenolic hydroxyl group without causing unwanted side reactions with the carboxylic acid moiety, which is less acidic.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetone is preferred as it effectively dissolves the reactants and facilitates the SN2 reaction mechanism.

Experimental Protocol (Hypothetical):
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve salicylic acid (1 equivalent) and potassium carbonate (1.5 equivalents) in anhydrous acetone.

  • Addition of Alkyl Halide: To the stirring suspension, add cyclohexyl bromide (1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining salts and DMF.

  • Purification: Acidify the aqueous layer with dilute HCl to protonate the carboxylic acid, leading to the precipitation of the product. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-(Cyclohexyloxy)benzoic acid.

G cluster_reactants Reactants cluster_process Process cluster_product Product Salicylic_Acid Salicylic Acid Reaction Reflux (12-24h) Salicylic_Acid->Reaction Cyclohexyl_Bromide Cyclohexyl Bromide Cyclohexyl_Bromide->Reaction K2CO3 K₂CO₃ (Base) K2CO3->Reaction Acetone Acetone (Solvent) Acetone->Reaction Workup Filtration & Evaporation Reaction->Workup Reaction Mixture Purification Acidification & Recrystallization Workup->Purification Crude Product Final_Product 2-(Cyclohexyloxy)benzoic acid Purification->Final_Product

Caption: Proposed Williamson Ether Synthesis Workflow.

Potential Applications and Biological Activity

The applications of 2-(Cyclohexyloxy)benzoic acid have not been extensively explored. However, based on the known activities of other benzoic acid derivatives, several potential areas of interest can be proposed for future research.

  • Pharmaceuticals: Benzoic acid and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antifungal properties.[3][4] The introduction of a lipophilic cyclohexyl group could enhance membrane permeability and potentially modulate the biological activity of the parent benzoic acid structure. For instance, some benzoic acid derivatives have been investigated for their ability to modulate the proteostasis network, which is implicated in aging.[5]

  • Corrosion Inhibition: Certain amine salts of benzoic acid, including those with cyclohexylamine, have been patented for their use as corrosion inhibitors in aqueous aerosol formulations.[6] This suggests that 2-(Cyclohexyloxy)benzoic acid or its salts could also possess properties suitable for protecting metallic surfaces.

  • Organic Synthesis: As a carboxylic acid, this compound can serve as a versatile intermediate in the synthesis of more complex molecules, such as esters, amides, and other derivatives for various applications.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust or vapors. Handle in a well-ventilated area, preferably a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials.

  • Toxicity Analogy: Other 2-alkoxybenzoic acids, such as 2-ethoxybenzoic acid, are known to cause skin and serious eye irritation, and may cause respiratory irritation.[7] A similar hazard profile should be assumed for 2-(Cyclohexyloxy)benzoic acid until specific data is available.

Conclusion

2-(Cyclohexyloxy)benzoic acid is a compound with a well-defined chemical structure but limited characterization in the scientific literature. The proposed synthesis via Williamson ether synthesis offers a viable route for its preparation. Based on the known properties of related benzoic acid derivatives, it holds potential for investigation in pharmaceutical and material science applications. Further research is warranted to experimentally determine its physicochemical properties, biological activities, and safety profile to fully unlock its potential.

References

  • Matmour, D., et al. (2019). Comparison of two synthesis methods of a pharmaceutical excipient used as conservative. The Pharmaceutical and Chemical Journal, 6(1), 69-71.
  • Alagić-Džambić, L., et al. (2023). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal, 8(6), 5-9.
  • Scribd. (n.d.). EXPERIMENT Benzoic Acid Synthesis. Retrieved from [Link]

  • Google Patents. (1984). Process for preparing 2-benzoylbenzoic acids.
  • Chem21Labs. (n.d.). Synthesis of Benzoic Acid. Retrieved from [Link]

  • Google Patents. (1982). Benzaminoethylphenoxycyclohexylacetic acid derivatives.
  • Google Patents. (1990). Process for the manufacture of benzoic acid and salts thereof.
  • Verma, A., Kumar, N., & Shukla, S. (2025). A Brief Review on Introduction, History, Synthesis and Application of Benzoic Acid. International Journal of Pharmacy and Pharmaceutical Research, 31(5), 363-368.
  • PubChem. (n.d.). 2-(Cyclohexylamino)benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Hexyloxy)benzoic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(cyclohexyloxy)benzoic acid (C13H16O3). Retrieved from [Link]

  • Google Patents. (2008). United States Patent. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Molecules, 25(21), 5190.
  • International Journal of Advanced Research in Science, Communication and Technology. (2025).
  • ResearchGate. (2010). ChemInform Abstract: Synthesis and Synthetic Studies of 2-Hydroxy-5-(propargyloxy)benzoic Acid. Retrieved from [Link]

  • Justia Patents. (1989). Process of inhibiting corrosion. Retrieved from [Link]

  • ResearchGate. (2009). Synthesis and characterization of 2‐acetoxybenzoic acid‐dextran ester conjugates. Retrieved from [Link]

  • Google Patents. (2015). Benzoic acid derivatives.
  • ResearchGate. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Retrieved from [Link]

  • MassBank. (2017). Benzoic acids and derivatives. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [https://www.docbrown.info/page06/IRspec/IRsp benzoicacid.htm]([Link] benzoicacid.htm)

  • National Institute of Standards and Technology. (n.d.). Benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethoxybenzoic acid. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Benzoic acid (FDB008739). Retrieved from [Link]

  • PubChem. (n.d.). 2-(Octyloxy)benzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

Sources

Thermophysical Properties of Ortho-Alkoxy Benzoic Acid Derivatives: Structural Insights & Experimental Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermophysical Properties of Ortho-Alkoxy Benzoic Acid Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The positional isomerism of alkoxy benzoic acids fundamentally dictates their thermophysical behavior. While para-alkoxy benzoic acids are celebrated for their liquid crystalline (mesogenic) properties due to linear dimerization, ortho-alkoxy benzoic acids (2-alkoxybenzoic acids) exhibit a distinct suppression of mesomorphism.

This guide provides a technical deep-dive into the ortho-derivatives, focusing on the "Ortho Effect"—where intramolecular hydrogen bonding disrupts the intermolecular networks required for high lattice energy and liquid crystallinity. We present comparative thermophysical data, synthesis protocols, and structural logic essential for applications in drug formulation (solubility enhancement) and materials engineering (dental cements).

Molecular Architecture & The "Ortho Effect"

The defining feature of ortho-alkoxy benzoic acids is the proximity of the alkoxy group (-OR) to the carboxyl group (-COOH). This steric arrangement facilitates a specific interaction that differentiates them from their meta and para counterparts.

Intramolecular vs. Intermolecular Hydrogen Bonding

In para-isomers (e.g., 4-methoxybenzoic acid), the carboxyl groups of two molecules face each other to form a cyclic, eight-membered intermolecular hydrogen-bonded dimer. This creates a linear, rod-like (calamitic) structure essential for the formation of nematic and smectic liquid crystal phases.

In contrast, ortho-isomers (e.g., 2-methoxybenzoic acid) favor intramolecular hydrogen bonding (chelation) between the carboxyl hydrogen and the ether oxygen of the alkoxy group.

  • Consequence 1 (Lattice Energy): The intramolecular bond satisfies the hydrogen bonding potential within a single molecule, reducing the strength of intermolecular attraction. This significantly lowers the melting point and enthalpy of fusion.

  • Consequence 2 (Acidity): The intramolecular bond stabilizes the carboxylate anion upon deprotonation, typically making ortho-isomers more acidic than their para counterparts (pKa ~4.0 vs. ~4.5).

Visualization of Structural Logic

The following diagram illustrates the divergent pathways of molecular organization based on substitution patterns.

OrthoEffect Start Alkoxy Benzoic Acid Precursor Ortho Ortho-Substitution (2-Position) Start->Ortho Para Para-Substitution (4-Position) Start->Para Intra Intramolecular H-Bonding (Chelation) Ortho->Intra Steric Proximity Inter Intermolecular Dimerization (Head-to-Head) Para->Inter Linear Symmetry Discrete Discrete Molecular Units (Low Lattice Energy) Intra->Discrete Rod Extended Rod-like Dimers (High Aspect Ratio) Inter->Rod Result_Ortho Low Melting Point High Solubility Non-Mesogenic Discrete->Result_Ortho Result_Para High Melting Point Liquid Crystalline Phases (Nematic/Smectic) Rod->Result_Para

Caption: Divergent structural consequences of ortho- vs. para-substitution on hydrogen bonding and phase behavior.

Thermophysical Data Landscape

The suppression of intermolecular forces in the ortho series results in dramatically lower phase transition temperatures compared to the para series. This is critical for selecting derivatives for low-temperature processing or liquid formulations.

Comparative Phase Transition Data

The table below contrasts the melting points (


) of homologous ortho and para alkoxy benzoic acids. Note the "Liquid" state of 2-ethoxybenzoic acid at room temperature, a property utilized in dental cements (EBA cement).
Alkyl Chain LengthDerivative (Ortho)

(°C)
Derivative (Para)

(°C) (Crystal

Nematic)

(°C) (Nematic

Isotropic)
Methyl (C1) 2-Methoxybenzoic acid98 - 101 4-Methoxybenzoic acid184(Non-mesogenic)
Ethyl (C2) 2-Ethoxybenzoic acid~19 (Liquid) 4-Ethoxybenzoic acid196260
Propyl (C3) 2-Propoxybenzoic acid35 - 37 4-Propoxybenzoic acid145154
Butyl (C4) 2-Butoxybenzoic acid~30 - 45 *4-Butoxybenzoic acid147160

*Note: 2-Butoxybenzoic acid data is estimated based on homologous trends; specific literature values vary by polymorph but remain consistently low (<50°C).

Physical Transport Properties

For engineering applications (e.g., microfluidics or solvent systems), the transport properties of the liquid ortho derivatives are distinct:

  • Density (

    
    ):  2-Ethoxybenzoic acid has a density of 1.105 g/mL  at 25°C.[1] This is relatively high for an organic liquid, attributed to the electron-rich aromatic ring and oxygen atoms.
    
  • Refractive Index (

    
    ):  ~1.5400 at 20°C.[1]
    
  • Viscosity: While para derivatives exhibit non-Newtonian flow in their mesophases, liquid ortho derivatives behave as Newtonian fluids with viscosities higher than simple aromatics (due to residual hydrogen bonding) but lower than the liquid crystal phases of their isomers.

Experimental Protocols

To ensure data integrity (E-E-A-T), the following protocols are designed to be self-validating. The synthesis utilizes a Williamson etherification adapted for steric hindrance at the ortho position.

Synthesis of 2-Alkoxybenzoic Acids

Objective: Synthesize 2-propoxybenzoic acid from salicylic acid.

Reagents:

  • Salicylic acid (2-hydroxybenzoic acid)

  • n-Propyl bromide (or iodide for higher reactivity)

  • Potassium hydroxide (KOH)

  • Ethanol (solvent)[2]

Step-by-Step Methodology:

  • Deprotonation: Dissolve salicylic acid (0.1 mol) in ethanol (150 mL). Add KOH (0.22 mol) slowly. The excess base is required to deprotonate both the carboxyl and the phenolic hydroxyl groups. Validation: The solution should generate heat (exothermic).

  • Alkylation: Add n-propyl bromide (0.11 mol) dropwise to the refluxing mixture. Reflux for 8–12 hours. Causality: The carboxylate is less nucleophilic than the phenoxide; however, to prevent ester formation, the dianion strategy is used, or one can use methyl salicylate as the starting material followed by hydrolysis (preferred for higher yield).

    • Alternative (High Yield): Start with Methyl Salicylate . Alkylate the phenol group using K2CO3/Acetone/Alkyl Halide. Then hydrolyze the ester with NaOH. This prevents O-alkylation of the carboxyl group.

  • Hydrolysis (if using ester route): Reflux the intermediate methyl 2-propoxybenzoate with 10% NaOH for 2 hours.

  • Acidification: Pour the reaction mixture into ice-water and acidify with HCl (pH < 2). The product will precipitate as a white solid or separate as an oil.

  • Purification: Recrystallize from aqueous ethanol. Validation: Check melting point (Target: 35–37°C).[3]

Thermophysical Characterization Workflow

The following workflow ensures accurate determination of phase behavior, distinguishing between simple melting and liquid crystal transitions.

CharacterizationWorkflow Sample Purified Sample (>99% Purity) DSC DSC Analysis (Heat/Cool Cycles) Sample->DSC POM Polarizing Optical Microscopy (POM) Sample->POM Data_DSC Enthalpy of Fusion Transition Temps DSC->Data_DSC Data_POM Texture Analysis (Schlieren/Focal Conic) POM->Data_POM Decision Is Mesophase Present? Data_DSC->Decision Data_POM->Decision Report_Ortho Report: Crystalline Solid Sharp Melting Peak Decision->Report_Ortho No (Ortho) Report_Para Report: Liquid Crystal Broad/Multiple Peaks Decision->Report_Para Yes (Para)

Caption: Integrated workflow for distinguishing crystalline vs. mesogenic behavior in alkoxy benzoic acids.

Applications in Drug Development & Materials

Solubility Enhancement (Drug Development)

The "Ortho Effect" is a powerful tool in medicinal chemistry. By placing an alkoxy group at the ortho position, researchers can:

  • Lower Melting Point: Reduces the crystal lattice energy, which is exponentially related to solubility (Ideal Solubility Equation).

  • Increase Lipophilicity: The intramolecular hydrogen bond masks the polar carboxyl/hydroxyl groups, increasing the

    
     and potentially enhancing membrane permeability.
    
  • Example: Salicylic acid derivatives (like Aspirin, though an ester) exploit ortho-substitution. 2-ethoxybenzoic acid is investigated as a permeation enhancer.

Dental Materials

2-Ethoxybenzoic Acid (EBA) is a primary component in EBA-Zinc Oxide cements.

  • Mechanism: The liquid EBA reacts with Zinc Oxide to form a chelated zinc salt matrix.

  • Advantage: The ortho-ethoxy group lowers the melting point (keeping it liquid at room temp) and modifies the setting kinetics compared to pure eugenol or benzoic acid.

References

  • Sigma-Aldrich. 2-Ethoxybenzoic acid Product Specification. Retrieved from

  • National Institute of Standards and Technology (NIST). 4-Propoxybenzoic acid Phase Change Data. (Used for comparative para-isomer data). Retrieved from

  • PubChem. 2-Methoxybenzoic acid (o-Anisic acid) Compound Summary. Retrieved from

  • Royal Society of Chemistry. Preparation of 2-hydroxybenzoic acid (Salicylic Acid Protocol). (Foundational protocol adapted for alkylation). Retrieved from

  • Herbert, A. J. (1967).[4][5] Transition temperatures and transition energies of the p-n-alkoxy benzoic acids. Trans. Faraday Soc., 63, 555-560. (Seminal paper on para-series mesomorphism).

Sources

2-(Cyclohexyloxy)benzoic acid as a salicylic acid ether derivative

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, physicochemical characterization, and pharmacological profiling of 2-(Cyclohexyloxy)benzoic acid , a distinct lipophilic ether derivative of salicylic acid.

A Lipophilic Salicylate Ether Derivative for SAR Profiling

Executive Summary

2-(Cyclohexyloxy)benzoic acid (CAS: 55751-60-5) represents a structural modification of salicylic acid where the phenolic hydroxyl group is capped with a cyclohexyl ether linkage. Unlike aspirin (acetylsalicylic acid), which is an unstable ester prone to hydrolysis, this molecule features a metabolically robust ether bond.[1]

This guide addresses the specific challenges in synthesizing this molecule—notably the steric hindrance of the secondary cyclohexyl group—and outlines its utility as a high-LogP probe for investigating the Structure-Activity Relationship (SAR) of salicylate binding sites.

Key Technical Differentiators:

  • Chemical Stability: The ether linkage resists plasma esterases, unlike aspirin.[1]

  • Lipophilicity: Significant increase in LogP (predicted ~4.5 vs. 2.26 for salicylic acid), altering membrane permeability and blood-brain barrier (BBB) penetration.

  • Mechanistic Probe: Abolishes the phenolic hydrogen bond donor capability, serving as a negative control for COX-1/2 active site interactions dependent on Tyr385.

Chemical Architecture & Properties[1][2]

The transition from salicylic acid to its cyclohexyl ether fundamentally alters the electronic and steric landscape of the molecule.[1]

2.1 Comparative Physicochemical Profile[1]
PropertySalicylic Acid2-(Cyclohexyloxy)benzoic AcidImpact
Molecular Weight 138.12 g/mol 220.27 g/mol Increased steric bulk
LogP (Predicted) 2.26~4.5Enhanced lipid solubility; potential CNS entry
H-Bond Donors 2 (COOH, OH)1 (COOH)Loss of phenolic donor for receptor binding
pKa (Acid) 2.97~4.0 - 4.2Critical Insight: Salicylic acid is unusually acidic due to the intramolecular H-bond stabilizing the carboxylate anion. The ether blocks this interaction, raising the pKa to be closer to benzoic acid.[1]
Metabolic Stability High (Conjugation)High (Ether stable to hydrolysis)Longer half-life expected vs. esters
2.2 Structural Logic Diagram

The following diagram illustrates the structural transformation and its pharmacological consequences.

SAR_Logic SA Salicylic Acid (Parent) Ether 2-(Cyclohexyloxy)benzoic Acid (Target) SA->Ether O-Alkylation Phenol Phenolic -OH (H-bond Donor) SA->Phenol Cyclohexyl Cyclohexyl Group (Lipophilic/Steric Bulk) Ether->Cyclohexyl Effect1 Loss of Intramolecular H-Bond (Increases pKa) Phenol->Effect1 Removal causes Effect2 Steric Clash in COX Site (Reduces Binding) Cyclohexyl->Effect2 Causes Effect3 Increased LogP (Membrane Permeability) Cyclohexyl->Effect3 Causes

Caption: Structural transition from salicylic acid to the ether derivative, highlighting key physicochemical shifts.

Synthesis Protocol (The "Self-Validating" Method)

The Challenge: Direct alkylation of salicylic acid with cyclohexyl bromide (Williamson Ether Synthesis) is prone to failure.

  • Elimination: The secondary halide (cyclohexyl bromide) favors E2 elimination over SN2 substitution in the presence of basic phenoxide, yielding cyclohexene.[1]

  • Steric Hindrance: The ortho-carboxylate group sterically hinders the approach of the bulky cyclohexyl ring.

The Solution: Use the Mitsunobu Reaction on the methyl ester, followed by saponification.[1] This route proceeds via a specific SN2 mechanism that avoids elimination and tolerates steric bulk.

3.1 Step 1: Mitsunobu Coupling

Reaction: Methyl Salicylate + Cyclohexanol


 Methyl 2-(cyclohexyloxy)benzoate

Reagents:

  • Methyl Salicylate (1.0 eq)[1][2]

  • Cyclohexanol (1.2 eq)

  • Triphenylphosphine (

    
    ) (1.5 eq)
    
  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Solvent: Anhydrous THF (0.1 M concentration)

Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve Methyl Salicylate (1.52 g, 10 mmol), Cyclohexanol (1.2 g, 12 mmol), and

    
     (3.93 g, 15 mmol) in 100 mL anhydrous THF. Cool to 0°C in an ice bath.
    
  • Addition: Add DIAD (3.03 g, 15 mmol) dropwise over 20 minutes. Critical: Maintain 0°C to prevent side reactions.

  • Reaction: Allow to warm to room temperature and stir for 16 hours.

  • Validation (TLC): Check TLC (Hexane/EtOAc 9:1). Product will be less polar than methyl salicylate and UV active.[1]

  • Workup: Concentrate in vacuo. Triturate the residue with cold Hexane/Ether (1:1) to precipitate Triphenylphosphine oxide (

    
    ). Filter off the white solid.
    
  • Purification: Flash chromatography (Silica gel, 0-10% EtOAc in Hexane).

3.2 Step 2: Saponification

Reaction: Methyl Ester


 2-(Cyclohexyloxy)benzoic acid

Protocol:

  • Dissolve the purified methyl ester (from Step 1) in THF/Water (3:1 mixture).

  • Add Lithium Hydroxide monohydrate (LiOH·H2O, 3.0 eq).

  • Heat to 60°C for 4 hours. Monitoring: TLC should show disappearance of the ester spot and appearance of a baseline spot (acid).[1]

  • Acidification: Cool to 0°C. Acidify carefully with 1M HCl to pH 2. The product should precipitate as a white solid.[3]

  • Isolation: Extract with Ethyl Acetate (3x), dry over

    
    , and concentrate. Recrystallize from Ethanol/Water if necessary.
    
3.3 Synthesis Workflow Diagram

Synthesis_Flow Start Methyl Salicylate + Cyclohexanol Mitsunobu Mitsunobu Coupling (PPh3, DIAD, THF, 0°C) Start->Mitsunobu Intermediate Methyl 2-(cyclohexyloxy)benzoate (Lipophilic Ester) Mitsunobu->Intermediate SN2 (Inversion) Hydrolysis Saponification (LiOH, THF/H2O, 60°C) Intermediate->Hydrolysis Product 2-(Cyclohexyloxy)benzoic Acid (Final Product) Hydrolysis->Product Acidification (pH 2)

Caption: Optimized synthetic route avoiding elimination side-products common in Williamson ether synthesis.

Pharmacological & Research Applications[1][2][5][6]
4.1 COX Inhibition Profiling (Negative Control)

Salicylic acid binds to Cyclooxygenase (COX) enzymes via two key interactions:

  • Carboxylate: Ionic interaction with Arg120 .

  • Phenolic OH: Hydrogen bond with Tyr385 (COX-1) or Ser530 (COX-2).

Hypothesis for 2-(Cyclohexyloxy)benzoic acid: By capping the phenolic OH with a bulky cyclohexyl group, the H-bond to Tyr385 is abolished. Furthermore, the cyclohexyl group is too large to fit into the narrow channel occupied by the acetyl group of aspirin.[1]

  • Expected Result: Drastically reduced COX-1/COX-2 inhibitory activity compared to salicylic acid.

  • Utility: This molecule serves as an excellent negative control or steric probe to map the size tolerance of the hydrophobic channel in mutant COX enzymes.

4.2 Membrane Permeability & BBB Studies

Due to its high LogP (~4.5) and lack of zwitterionic character, this molecule is an ideal candidate for studying passive diffusion across the Blood-Brain Barrier (BBB).

  • Experiment: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB).

  • Comparison: Compare permeability against Salicylic Acid (Low BBB penetration) and Ibuprofen (High BBB penetration).

References
  • Development of Salicylate Derivatives: V. Gombar, et al.[1][4] "Quantitative structure-activity relationships.[4] Antiinflammatory activity of salicylic acid derivatives."[1][5][6][4] Arzneimittelforschung, 1983.[1] Link

  • Mitsunobu Reaction Mechanism: Swamy, K. C., et al.[1] "Mitsunobu and Related Reactions: Advances and Applications."[1] Chemical Reviews, 2009.[1] Link

  • Salicylate Binding Mode: Picot, D., et al.[1] "The X-ray crystal structure of the membrane protein prostaglandin H2 synthase-1." Nature, 1994.[1] Link

  • Chemical Properties (CAS 55751-60-5): PubChem Database. "2-(Cyclohexyloxy)benzoic acid."[7][8][9][10][11][12][13] Link

Sources

Troubleshooting & Optimization

Technical Support: Optimizing Yield of O-Cyclohexyl Salicylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Optimization Guide for 2-(Cyclohexyloxy)benzoic Acid Ticket ID: CHEM-SUP-2024-882 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Chemical Definition

User Advisory: Before proceeding, confirm your target structure.

  • Target Molecule: 2-(Cyclohexyloxy)benzoic acid (Ether linkage at the phenolic position). This is a challenging synthesis due to steric hindrance and competing elimination reactions.[1]

  • Common Confusion: This is not Cyclohexyl salicylate (the ester), which is a trivial synthesis used in fragrances.

The Core Problem: Synthesizing O-cyclohexyl salicylic acid via standard Williamson ether synthesis involves reacting a phenoxide nucleophile with a secondary alkyl halide (cyclohexyl bromide). This system is prone to E2 Elimination , generating cyclohexene (waste) instead of the desired ether, often capping yields at <40% without optimization.

Optimized Synthetic Protocols

We recommend two distinct routes depending on your scale and purity requirements.

Route A: The "Finkelstein-Modified" Williamson Ether (Scalable)

Best for: Gram-to-Kilogram scale, cost-efficiency.

The Logic: Direct alkylation of salicylic acid (dianion) is inefficient. We must use the Methyl Ester (Methyl Salicylate) to block the carboxylate, then alkylate the phenol, followed by hydrolysis. We use Potassium Iodide (KI) to convert the cyclohexyl bromide to a more reactive iodide in situ, accelerating the


 substitution over the E2 elimination.

Protocol:

  • Setup: Flame-dry a round-bottom flask under

    
     atmosphere.
    
  • Solvation: Dissolve Methyl Salicylate (1.0 eq) in anhydrous DMF (5 mL per mmol).

  • Base: Add

    
      (2.0 eq). Note: Do not use NaH; it is too basic and promotes elimination.
    
  • Catalyst: Add KI (0.5 eq). Critical Step: This drives the Finkelstein exchange.

  • Alkylation: Add Cyclohexyl Bromide (1.5 eq) dropwise.

  • Reaction: Heat to 70°C for 12–18 hours. Warning: Exceeding 90°C dramatically increases cyclohexene formation.

  • Hydrolysis: Once TLC confirms conversion of the ester, add NaOH (2M aq, 3.0 eq) directly to the reaction mixture and heat to 60°C for 2 hours to saponify the ester and methyl group.

  • Workup: Acidify with HCl to pH 2. Extract with Ethyl Acetate.

Route B: The Mitsunobu Reaction (High Precision)

Best for: Medicinal chemistry screening, difficult substrates, avoiding elimination entirely.

The Logic: This route uses Cyclohexanol (alcohol) instead of the halide. It activates the alcohol oxygen with phosphorous, creating a leaving group that is displaced by the phenol via a pure


 mechanism, virtually eliminating the alkene side-product.

Protocol:

  • Reagents: Methyl Salicylate (1.0 eq), Cyclohexanol (1.2 eq), Triphenylphosphine (

    
    )  (1.5 eq) in dry THF .
    
  • Activation: Cool to 0°C .

  • Addition: Add DIAD (Diisopropyl azodicarboxylate) (1.5 eq) dropwise over 20 minutes.

  • Reaction: Warm to Room Temperature (RT) and stir for 12 hours.

  • Hydrolysis: Perform standard saponification (NaOH/MeOH) to yield the free acid.

Troubleshooting Guide (FAQ Format)
Issue 1: "My yield is stuck at 30-40%, and I smell a pungent olefin odor."

Diagnosis: You are suffering from E2 Elimination . The cyclohexyl bromide is eliminating to form cyclohexene (the odor) rather than coupling. Corrective Actions:

  • Lower the Temperature: If running >80°C, drop to 65-70°C.

    
     is favored over E2 at lower temperatures.
    
  • Switch Halides: Are you using Cyclohexyl Chloride? It is too unreactive. Switch to Cyclohexyl Bromide + KI (0.5 eq).

  • Dilution: Increase solvent volume.

    
     is bimolecular (rate 
    
    
    
    [Substrate][Nucleophile]); E2 is also bimolecular but less sensitive to solvation shells in DMF. However, high concentration of base aggregates can promote E2.
  • Base Check: If using NaH or KOH, switch to

    
      or 
    
    
    
    . Cesium ("Cesium Effect") improves solubility of the phenoxide and often boosts yield in difficult etherifications.
Issue 2: "I see a new spot on TLC, but it's not the product or starting material."

Diagnosis: This is likely C-Alkylation . Phenoxides are ambident nucleophiles. In protic solvents or with small cations (Li/Na), the carbon ring can attack the electrophile. Corrective Actions:

  • Solvent: Ensure you are using a polar aprotic solvent (DMF, DMSO, NMP). Avoid Ethanol/Methanol for the alkylation step.

  • Leaving Group: Hard leaving groups favor O-alkylation. Ensure you are using the Bromide/Iodide route.

Issue 3: "The reaction is incomplete even after 24 hours."

Diagnosis: Steric hindrance is preventing the nucleophilic attack. Corrective Actions:

  • Catalysis: Increase KI loading to 1.0 eq.

  • Stoichiometry: Increase Cyclohexyl Bromide to 2.5 eq. The reagent is cheap; drive the reaction by Le Chatelier's principle.

  • Phase Transfer: If avoiding DMF, use Toluene/Water with a Phase Transfer Catalyst (TBAB - Tetrabutylammonium bromide) at 10 mol%.

Data & Visualization
Comparative Solvent/Base Efficiency Table
SolventBaseAdditivePrimary ProductEst.[2][3][4][5][6] YieldNotes
DMF

KI O-Ether 75-85% Recommended Standard
Acetone

NoneStart. Material<10%Temp too low for secondary halide
THFNaHNoneCyclohexene<30%Strong base causes elimination
TolueneNaOHTBABO-Ether50-60%Good for scale, slower rate
THFDIAD/PPh3NoneO-Ether90-95%Mitsunobu (High cost, high waste)
Reaction Pathway & Troubleshooting Logic

ReactionPathways cluster_fix Troubleshooting Logic Start Methyl Salicylate + Cyclohexyl Bromide Intermediate Transition State Start->Intermediate Base/Solvent Product O-Cyclohexyl Ether (Desired) Intermediate->Product SN2 Path (Promoted by KI, DMF, <80°C) Elimination Cyclohexene (Waste) Intermediate->Elimination E2 Path (Promoted by High Temp, Strong Base) C_Alk C-Alkylated Side Product Intermediate->C_Alk Ambident Attack (Promoted by Protic Solvents) Problem1 High Cyclohexene? Fix1 Switch to K2CO3 Lower Temp Problem1->Fix1 Problem2 Low Conversion? Fix2 Add KI (Finkelstein) Use DMF Problem2->Fix2

Caption: Pathway analysis showing the competition between substitution (SN2) and elimination (E2), with specific control points for yield optimization.

References
  • Williamson Ether Synthesis Mechanism & Elimin

    • Source: Master Organic Chemistry. (2014).[4][7] "The Williamson Ether Synthesis."[1][2][4][8][9]

    • URL:[Link]

  • Mitsunobu Reaction for Hindered Alcohols

    • Source: Organic Syntheses. (2004).[2] "A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols."

    • URL:[Link]

  • Alkylation of Salicylic Acid Derivatives (P

    • Source: Google Patents (US7045654B2). "Method for the alkylation of salicylic acid."[6][10][11][12][13] (Provides context on industrial difficulties of direct alkylation).

    • URL
  • Optimization of Ether Synthesis via Phase Transfer

    • Source: Chemistry LibreTexts. (2020). "The Williamson Ether Synthesis."[1][2][4][8][9]

    • URL:[Link][1][3][4][5][6][7][8][9][14][15][16][17]

Sources

Overcoming steric hindrance in ortho-substituted benzoic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalizing Ortho-Substituted Benzoic Acids

Status: Active Operator: Senior Application Scientist Ticket ID: ORTHO-BENZ-001

Executive Summary: The "Ortho-Wall"

User Issue: You are attempting to esterify or amidate a benzoic acid derivative with substituents in the 2,6-positions (e.g., 2,6-dimethylbenzoic acid, mesitoic acid) or a bulky 2-substituent. Standard Fischer esterification (


) or EDC/NHS coupling has failed or stalled at <5% conversion.

Root Cause Analysis:

  • Steric Blockade: The ortho-substituents physically block the trajectory of the nucleophile (alcohol/amine) toward the carbonyl carbon (Burgi-Dunitz angle).

  • Tetrahedral Instability: Standard mechanisms proceed via a tetrahedral intermediate (

    
    ). In ortho-substituted systems, this intermediate suffers from severe steric crowding, making the transition state energetically inaccessible.
    
  • Electronic Deconjugation: The "Ortho Effect" forces the carbonyl group out of planarity with the benzene ring. While this increases acidity (

    
     drops), it paradoxically deactivates the carbonyl toward nucleophilic attack by preventing resonance stabilization of the transition state.
    
Troubleshooting Workflows
Method A: The "Brute Force" Acylium Ion Route (Newman’s Method)

Best for: Simple esters, acid-stable substrates.

The Fix: Standard Fischer esterification fails because the tetrahedral intermediate is too crowded. Newman’s method bypasses this by generating a linear acylium ion (


), which is less sterically demanding (

hybridized) than the tetrahedral intermediate.

Protocol:

  • Dissolution: Dissolve 1.0 equiv of the hindered benzoic acid in 100% Sulfuric Acid (concentrated).

    • Note: Do not use 98%; the water content is detrimental. If 100% is unavailable, use oleum (fuming sulfuric acid) cautiously.

  • Activation: Stir at RT for 30–60 minutes. The formation of the acylium ion is often indicated by a color change (often deep yellow/orange).

  • Quench (The Reaction): Pour the sulfuric acid solution slowly into a large excess of the cold alcohol (e.g., Methanol or Ethanol) with vigorous stirring.

    • Safety: This is highly exothermic. Ensure the alcohol is chilled (

      
      ).
      
  • Workup: Dilute with water and extract with ether/DCM.

Why it works:



Method B: The Yamaguchi Esterification

Best for: Complex natural products, acid-sensitive substrates, precious alcohols.

The Fix: Use a "privileged" mixed anhydride. The Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride) forms a mixed anhydride where the steric bulk of the reagent directs the nucleophile to attack your substrate, aided by a specific DMAP mechanism.

Protocol:

  • Anhydride Formation:

    • Dissolve Acid (1.0 equiv) and Triethylamine (

      
      , 1.5 equiv) in THF or Toluene.
      
    • Add 2,4,6-Trichlorobenzoyl chloride (TCBC) (1.1 equiv).

    • Stir at RT for 1–2 hours. A white precipitate (

      
      ) will form.
      
    • Critical Step: Filter off the amine salts and concentrate the filtrate to remove excess TCBC (optional but recommended for high purity).

  • Esterification:

    • Redissolve the mixed anhydride in Toluene.

    • Add the Alcohol (1.0–2.0 equiv) and DMAP (1.5–2.0 equiv).

    • Note: Stoichiometric DMAP is required, not catalytic.

    • Heat to reflux (or

      
      ) for 2–12 hours.
      

Mechanism Visualization:

Yamaguchi Acid Hindered Acid MixedAnhydride Mixed Anhydride Acid->MixedAnhydride + Et3N TCBC Yamaguchi Reagent (TCBC) TCBC->MixedAnhydride AcylPyridinium Acyl Pyridinium (Activated) MixedAnhydride->AcylPyridinium + DMAP (Regioselective Attack) DMAP DMAP (Nucleophile) Product Steric Ester AcylPyridinium->Product + Alcohol Alcohol Alcohol (R'OH) Alcohol->Product

[2]

Method C: The "Nuclear Option" (Ghosez Reagent / TFFH)

Best for: Amide couplings, solid-phase synthesis, and "impossible" substrates.

The Fix: If the acid is too hindered for anhydrides, convert it to an Acid Chloride or Fluoride. However,


 (Thionyl Chloride) often requires heat or DMF, which can degrade sensitive groups.
  • Ghosez Reagent: Generates Acid Chlorides at neutral pH.[1][2]

  • TFFH: Generates Acid Fluorides (more stable to water, highly reactive to amines).[1][2][3]

Protocol (Ghosez Reagent):

  • Dissolve Acid (1.0 equiv) in dry DCM.

  • Add 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez Reagent) (1.2 equiv).

  • Stir at RT for 1–2 hours.

    • Checkpoint: Monitor by withdrawing an aliquot, quenching with MeOH, and checking for Methyl Ester by TLC/LCMS.

  • Once the Acid Chloride is formed, add the Amine/Alcohol and a base (DIPEA/Pyridine).

Protocol (TFFH - Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate):

  • Dissolve Acid (1.0 equiv) and DIPEA (3.0 equiv) in DCM/DMF.

  • Add TFFH (1.1 equiv).

  • Add the Amine immediately.

  • Stir at RT. The Acid Fluoride forms in situ and reacts rapidly.

Decision Matrix & Data

Which method should I choose?

DecisionTree Start Start: Hindered Acid Functionalization Target Target Product? Start->Target SimpleEster Simple Ester (Me/Et) Acid Stable? Target->SimpleEster Methyl/Ethyl Ester ComplexEster Complex Ester (Natural Product/Chiral) Target->ComplexEster Bulky Alcohol Amide Amide Bond Target->Amide Amine Coupling Newman Method A: Newman's (100% H2SO4) SimpleEster->Newman Yes (Robust) Yamaguchi Method B: Yamaguchi (TCBC + DMAP) SimpleEster->Yamaguchi No (Sensitive) ComplexEster->Yamaguchi Ghosez Method C: Ghosez/TFFH (Acid Halide) Amide->Ghosez Extremely Hindered

Reagent Comparison Table

ReagentActive SpeciesSteric ToleranceAcid SensitivityBest Application

(100%)
Acylium Ion (

)
HighLow (Harsh)Methyl/Ethyl esters of Mesitoic acid derivatives.
Yamaguchi (TCBC) Mixed AnhydrideHighHigh (Mild)Macrolactonization, coupling bulky alcohols.
Ghosez Reagent Acid ChlorideVery HighHigh (Neutral)Amide coupling where EDC/HATU fails.
TFFH Acid FluorideVery HighHigh (Mild)Solid-phase peptide synthesis, hindered amines.
Frequently Asked Questions (FAQ)

Q: Why can't I just use Thionyl Chloride (


) to make the acid chloride? 
A:  You can, but ortho-substituted acids are notoriously slow to react with 

because the reagent itself is bulky. You often need to reflux for hours or use DMF as a catalyst (Vilsmeier intermediate). This thermal stress can decarboxylate or decompose sensitive substrates. Ghosez reagent works at Room Temperature.

Q: I tried Yamaguchi, but I got the symmetric anhydride or the wrong ester. A: This usually happens if you don't use stoichiometric DMAP. The DMAP is not just a base here; it attacks the mixed anhydride to form a reactive N-acylpyridinium salt. Without enough DMAP, the alcohol attacks the wrong carbonyl (the TCBC carbonyl) or the reaction stalls.

Q: Is the "Ortho Effect" electronic or steric? A: It is both, but for coupling reactions, sterics dominate . The ortho substituents twist the carboxylate out of plane, breaking conjugation.[4] While this makes the proton easier to remove (higher acidity), it makes the carbon center harder to hit.

References
  • Newman's Acylium Mechanism: Newman, M. S. (1941). The Esterification of Sterically Hindered Acids. Journal of the American Chemical Society, 63(9), 2431–2435. Link

  • Yamaguchi Esterification: Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[5][6] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989–1993.[6] Link

  • Ghosez Reagent: Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). Alpha-Chloro-enamines.[1] Reactive Intermediates for Synthesis. Angewandte Chemie International Edition, 8(6), 454–455. Link

  • TFFH / Acid Fluorides: Carpino, L. A., & El-Faham, A. (1995).[1] Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 117(19), 5401–5402. Link

Sources

Technical Support Center: Purification of 2-(Cyclohexyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Lipophilic Etherification

Synthesizing 2-(cyclohexyloxy)benzoic acid typically involves the O-alkylation of salicylic acid (or its esters) with a cyclohexyl halide or cyclohexanol. The primary purification challenge lies in the structural similarity between the product and the unreacted starting material (salicylic acid). Both contain a carboxylic acid moiety, rendering standard acid-base extraction insufficient for separating them from each other.

However, the introduction of the cyclohexyl ring significantly alters the Lipophilicity (LogP) of the molecule. This guide leverages that physicochemical divergence to design a robust purification protocol.

Visual Workflow: The Purification Logic

The following diagram outlines the decision matrix for separating the target ether from both non-polar byproducts (cyclohexene) and polar starting materials (salicylic acid).

PurificationWorkflow Start Crude Reaction Mixture (Product, Salicylic Acid, Cyclohexene, Halides) Step1 1. Dissolve in dilute NaOH (aq) Wash with Diethyl Ether Start->Step1 OrgLayer1 Organic Layer (Cyclohexene, Unreacted Halides) Step1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Product Salt + Salicylate) Step1->AqLayer1 Keep Step2 2. Acidify with HCl (pH < 2) Extract into warm Hexane/Petroleum Ether AqLayer1->Step2 SolidResidue Insoluble Solid/Residue (Unreacted Salicylic Acid) Step2->SolidResidue Precipitates out HexaneLayer Hexane Solution (Target Product) Step2->HexaneLayer Dissolves Step3 3. Crystallization (Cool to 0-4°C) HexaneLayer->Step3 FinalProduct Pure 2-(Cyclohexyloxy)benzoic Acid (White Crystals) Step3->FinalProduct

Figure 1: Selective solubility workflow. The critical divergence occurs at Step 2, where the lipophilic cyclohexyl group allows the product to dissolve in non-polar solvents while salicylic acid remains largely insoluble.

Module 1: The "Rough Cut" (Removing Non-Acids)

Issue: The crude reaction mixture contains neutral organic byproducts, specifically cyclohexene (from elimination side reactions) and unreacted cyclohexyl bromide/iodide.

Q: Can I just recrystallize the crude solid directly? A: Not recommended. Neutral impurities often act as "solvents" for your product, causing it to oil out rather than crystallize. You must perform an acid-base "swing" first.

Protocol:

  • Dissolution: Dissolve the crude reaction residue in 10% NaOH (aq) . Ensure the pH is >12 to fully deprotonate both the carboxylic acid and any unreacted phenol.

  • The Wash: Extract this aqueous phase twice with Diethyl Ether or Dichloromethane (DCM) .

    • Why? The target molecule and salicylic acid exist as water-soluble sodium salts. Cyclohexene and alkyl halides remain neutral and partition into the organic solvent.

  • Isolation: Discard the organic wash. Acidify the aqueous layer carefully with 6M HCl to pH 1–2 while stirring vigorously. A solid precipitate (mixture of product and salicylic acid) will form.[1]

Module 2: The "Fine Tune" (Separating Salicylic Acid)

Issue: Both the product and the starting material precipitated in Module 1. They are both acids, so they cannot be separated by pH adjustment alone.

Q: How do I remove the unreacted salicylic acid? A: Exploit the Lipophilicity Gap . The cyclohexyl group makes 2-(cyclohexyloxy)benzoic acid significantly more soluble in non-polar hydrocarbons than salicylic acid.

The "Hexane Extraction" Protocol:

  • Drying: Filter the mixed precipitate from Module 1 and dry it thoroughly. (Water interferes with the next step).

  • Selective Dissolution: Suspend the dry solid in warm Hexane (or Petroleum Ether 60-80°C).

    • Mechanism:[2][3] The 2-(cyclohexyloxy)benzoic acid will dissolve in the warm non-polar solvent. Salicylic acid, being more polar due to the exposed phenol and lack of a bulky alkyl group, will largely remain insoluble.

  • Filtration: Filter the warm mixture while hot.

    • Solid on filter: Mostly unreacted Salicylic Acid (Discard or Recycle).[4]

    • Filtrate: Contains your target product.

  • Crystallization: Allow the hexane filtrate to cool slowly to room temperature, then chill on ice. The product should crystallize as white needles.

Data: Solubility Comparison

SolventSalicylic Acid Solubility2-(Cyclohexyloxy)benzoic Acid Solubility
Water (20°C) 0.22 g/100 mL [1]Negligible
Ethanol HighHigh
Hexane/Pet. Ether Very Low High (Warm)
Diethyl Ether HighHigh

Module 3: Troubleshooting Crystallization

Issue: "My product is coming out as a sticky oil, not a crystal."

Q: Why is this happening and how do I fix it? A: This is common with cyclohexyl ethers due to their conformational flexibility and low melting points.

Troubleshooting Steps:

  • Seed Crystals: If you have any solid product from a previous batch, add a speck to the oil.

  • The Scratch Technique: Use a glass rod to scratch the side of the flask at the air-solvent interface. This creates nucleation sites.

  • Solvent Modification: If Hexane yields an oil, switch to a mixed solvent system.

    • Dissolve in a minimum amount of warm Ethanol .[2][3][4][5]

    • Add Water dropwise until turbidity (cloudiness) just persists.[2]

    • Add one drop of Ethanol to clear it.[2]

    • Cool extremely slowly.

  • Impurities: Oiling out often indicates trapped solvent or neutral impurities. Repeat Module 1 (Base wash) if the oil persists.

Module 4: Validation & Analytical Checks

Issue: How do I prove the salicylic acid is gone?

Q: Is there a quick benchtop test? A: Yes, the Ferric Chloride Test .

  • Procedure: Dissolve a small amount of your crystal in ethanol.[2][3][5] Add 1 drop of 1% FeCl3 (aq).

  • Result:

    • Purple/Violet: Phenol group present (Unreacted Salicylic Acid). Recrystallize again.

    • Yellow/Orange: No phenol. Product is pure.

Q: What should I look for in the NMR? A:

  • 1H NMR (DMSO-d6 or CDCl3):

    • Look for the disappearance of the phenolic proton (usually a broad singlet >10 ppm in salicylic acid, though often exchanged/invisible).

    • Key Indicator: The cyclohexyl protons. You should see a multiplet cluster between 1.2 – 2.0 ppm (10H) and a distinct multiplet at ~4.5 ppm (1H, the proton on the carbon attached to the oxygen).

    • Aromatic Region: 4 protons. The splitting pattern will shift slightly compared to salicylic acid due to the alkylation.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 338, Salicylic Acid. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Kayan, B., et al. (2010).[6] Solubility of Benzoic and Salicylic Acids in Subcritical Water.[6] Journal of Chemical & Engineering Data. Retrieved from [Link] (Demonstrates the solubility profiles utilized in Module 2).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for Williamson ether synthesis and acidity trends).

Sources

Technical Support Center: Preventing Unwanted Decarboxylation of 2-Alkoxybenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals encountering challenges with the thermal stability of 2-alkoxybenzoic acids. This resource is designed to provide in-depth, actionable insights and troubleshooting strategies to mitigate and prevent unwanted decarboxylation during heating, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What makes 2-alkoxybenzoic acids prone to decarboxylation upon heating?

A1: 2-Alkoxybenzoic acids, which are derivatives of salicylic acid, are particularly susceptible to decarboxylation due to the presence of the alkoxy group at the ortho position to the carboxylic acid. This arrangement facilitates the formation of a stable six-membered ring transition state, which significantly lowers the activation energy for the loss of carbon dioxide. The reaction is often autocatalytic, where the acidic proton of the carboxylic acid can protonate the aromatic ring, further promoting the elimination of CO2.

Q2[1][2]: At what temperatures does significant decarboxylation of 2-alkoxybenzoic acids typically occur?

A2: The onset and rate of decarboxylation are highly dependent on the specific substrate, the solvent, and the presence of any catalysts. However, for many benzoic acid derivatives, significant degradation can be observed at temperatures above 150°C, with severe degradation often occurring around 200°C and complete degradation at 250°C in aqueous environments. Some [3]particularly labile structures may begin to decarboxylate at even lower temperatures.

Q3: How does the solvent choice impact the rate of decarboxylation?

A3: Solvent polarity plays a crucial role. While some studies on related compounds like malonic acid derivatives suggest that polar solvents can accelerate decarboxylation, other research on β-keto acids indicates no significant rate acceleration in polar solvents. For 2[4][5]-alkoxybenzoic acids, non-polar, aprotic solvents are generally preferred to minimize the formation of charged intermediates that can facilitate decarboxylation. Protic solvents can also disrupt internal hydrogen bonding that might otherwise stabilize the molecule.

Q4[4]: Are there any catalysts that can inadvertently promote the decarboxylation of my 2-alkoxybenzoic acid?

A4: Yes, both acids and bases can catalyze decarboxylation. Trans[6]ition metal catalysts, particularly those based on copper, silver, palladium, and rhodium, are also known to promote decarboxylation of aromatic carboxylic acids. It is[7][8] crucial to scrutinize all components of your reaction mixture, including trace impurities in reagents and solvents, for potential catalytic activity.

Troubleshooting Guides

Issue 1: Low Yield of Desired Product Due to Significant Decarboxylation

Symptoms:

  • Formation of a significant amount of the corresponding alkoxybenzene as a byproduct.

  • Gas evolution (CO2) observed during the reaction.

  • Inconsistent yields between batches.

Root Cause Analysis and Solutions:

The primary cause is excessive thermal stress on the 2-alkoxybenzoic acid, leading to its decomposition. The solution lies in carefully controlling the reaction parameters.

Troubleshooting Workflow: Mitigating Thermal Decarboxylation

Start Low Product Yield (Decarboxylation Suspected) Temp Evaluate Reaction Temperature Start->Temp Solvent Assess Solvent System Start->Solvent Catalyst Screen for Unwanted Catalysts Start->Catalyst Time Optimize Reaction Time Start->Time ReduceTemp Lower Reaction Temperature Temp->ReduceTemp AproticSolvent Switch to High-Boiling Aprotic Solvent Solvent->AproticSolvent PurifyReagents Purify Reagents and Solvents Catalyst->PurifyReagents MonitorProgress Monitor Reaction Progress (e.g., via TLC, HPLC) Time->MonitorProgress Result Improved Yield and Minimized Decarboxylation ReduceTemp->Result AproticSolvent->Result PurifyReagents->Result MonitorProgress->Result

Caption: Troubleshooting workflow for low product yield.

Step-by-Step Mitigation Protocol:

  • Temperature Optimization:

    • Action: Systematically lower the reaction temperature in 5-10°C increments.

    • Rationale: Decarboxylation rates are highly temperature-dependent. Findi[3]ng the minimum temperature required for the desired transformation is the most effective way to suppress the unwanted side reaction.

    • Verification: Monitor the reaction progress at each temperature point using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal balance between reaction rate and decarboxylation.

  • Solvent Selection:

    • Action: If the reaction conditions permit, switch from polar or protic solvents to a high-boiling, non-polar, aprotic solvent (e.g., diphenyl ether, Dowtherm A).

    • Rationale: Aprotic solvents can disfavor the formation of charged intermediates that may facilitate decarboxylation. A hig[4]h-boiling solvent allows for precise temperature control without pressurization.

    • Verification: Compare the product-to-byproduct ratio in the new solvent system to the original conditions.

  • Reagent and Solvent Purity:

    • Action: Ensure all reagents and solvents are free from acidic, basic, or metallic impurities. Consider purification of starting materials if their purity is questionable.

    • Rationale: Trace contaminants can act as potent catalysts for decarboxylation.

  • [6][7][8]Reaction Time:

    • Action: Monitor the reaction closely and quench it as soon as the starting material is consumed to an acceptable level.

    • Rationale: Prolonged heating, even at a moderated temperature, can lead to increased decarboxylation.

####[3] Issue 2: Inconsistent Reaction Outcomes and Reproducibility Problems

Symptoms:

  • Significant variation in the level of decarboxylation from one experiment to the next, even under seemingly identical conditions.

  • Difficulty in scaling up the reaction.

Root Cause Analysis and Solutions:

Inconsistency often points to subtle, uncontrolled variables in the experimental setup or procedure.

Data-Driven Troubleshooting:

Potential Cause Diagnostic Check Corrective Action Scientific Rationale
Inconsistent Heating Use a calibrated thermometer and ensure uniform heating of the reaction vessel (e.g., use a well-stirred oil bath).Standardize the heating apparatus and procedure.Localized "hot spots" can significantly accelerate decarboxylation in that region of the reaction mixture.
Atmosphere Control Run the reaction under an inert atmosphere (e.g., nitrogen or argon).Purge the reaction vessel with an inert gas before heating.While the primary mechanism is thermal, oxidative pathways can also contribute to decarboxylation in the presence of oxygen and radical initiators.
[9]Variability in Reagent Source/PurityAnalyze different batches of the 2-alkoxybenzoic acid and other key reagents for impurities.Use reagents from a single, trusted batch for a series of experiments. If changing batches, re-validate the reaction.Impurities, even at low levels, can have a significant catalytic effect on the reaction outcome.
Water Content Measure the water content of solvents and reagents (e.g., Karl Fischer titration).Use anhydrous solvents and dry reagents as appropriate for the reaction chemistry.Water can participate in the decarboxylation mechanism, particularly under acidic or basic conditions.

##[6]# Advanced Strategies for Suppression of Decarboxylation

For particularly sensitive substrates where the above measures are insufficient, consider the following advanced strategies:

  • Use of Decarboxylation Inhibitors:

    • While not universally applicable, the addition of certain radical scavengers or antioxidants might suppress oxidative decarboxylation pathways if they are a contributing factor. This [9]is an area of active research and would require empirical screening for your specific system.

  • Flow Chemistry:

    • Concept: Performing the reaction in a continuous flow reactor allows for precise control over reaction time and temperature, minimizing the thermal stress on the molecules.

    • Benefit: The short residence time at high temperatures can allow the desired reaction to proceed while minimizing the time for the slower decarboxylation process to occur.

  • Catalyst-Mediated Reactions at Lower Temperatures:

    • Approach: Instead of relying on high temperatures to drive the desired reaction, explore alternative catalytic systems that can achieve the transformation under milder conditions where the 2-alkoxybenzoic acid is stable.

    • Example: If the subsequent step is a coupling reaction, investigate catalysts known for high turnover numbers at lower temperatures.

Mechanistic Insight: The Decarboxylation Pathway

Understanding the mechanism is key to preventing it. The decarboxylation of 2-alkoxybenzoic acids is believed to proceed through a concerted mechanism involving a cyclic transition state.

Proposed Decarboxylation Mechanism

Reactant 2-Alkoxybenzoic Acid TS Six-membered Transition State Reactant->TS Heating Intermediate Zwitterionic Intermediate TS->Intermediate Products Alkoxybenzene + CO2 Intermediate->Products Loss of CO2

Caption: The concerted decarboxylation pathway.

The ortho-alkoxy group plays a crucial role by stabilizing the transition state through electron donation and by being correctly positioned to facilitate the proton transfer that initiates the process. Electron-donating groups on the aromatic ring can further increase the rate of decarboxylation by stabilizing the positive charge that develops on the ring during the transition state.

[1][2]References

  • Dunn, G. E., & Thimm, H. F. (1968). Mechanism of decarboxylation of substituted salicylic acids. I. Kinetics in quinoline solution. Canadian Journal of Chemistry, 46(17), 2905-2913. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]

  • Zhang, Y., & Li, C. J. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(43), 24012-24016. [Link]

  • Guthrie, J. P. (2014). Avoiding CO2 in Catalysis of Decarboxylation. Accounts of Chemical Research, 47(3), 887-897. [Link]

  • Kayan, B., & Gözmen, B. (2010). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Hazardous Materials, 184(1-3), 513-519. [Link]

  • Chemistry Stack Exchange. (2017). Decarboxylation of Salicylic acid. [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. [Link]

  • Shunfenthal, R. M. (1962). U.S. Patent No. 3,061,651. U.S. Patent and Trademark Office.

  • Khan Academy. (2014). Decarboxylation. [Link]

  • Bonnefont-Rousselot, D., et al. (1998). Oxidative decarboxylation of benzoic acid by peroxyl radicals. Free Radical Biology and Medicine, 24(2), 253-260. [Link]

  • Wikipedia. (n.d.). Decarboxylation. [Link]

  • Pospech, J., et al. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Solvent effect on the reaction of decarboxylation of malonic acid. Correlation analysis. [Link]

  • Pospech, J., et al. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. [Link]

  • Emel'yanenko, V. N., et al. (2023). Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. Molecules, 28(21), 7338. [Link]

  • Ceylan, S., & Johannes, L. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(3), 679-685. [Link]

  • Ribeiro da Silva, M. A., & Santos, L. M. (2010). Thermodynamic Study of 4-n-Alkyloxybenzoic Acids. Journal of Chemical & Engineering Data, 55(9), 3469-3475. [Link]

  • Cioanca, E. R., et al. (2010). SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. Cellulose Chemistry and Technology, 44(10), 409-414. [Link]

Sources

Optimization of reaction time for microwave synthesis of ether benzoates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Time & Protocol Troubleshooting

Status: Operational | Tier: Level 3 (Senior Application Support)

Core Directive: The Kinetics of Microwave Heating

Welcome to the Advanced Applications desk. You are likely here because your "ether benzoate" synthesis—specifically the O-alkylation of hydroxybenzoates or the esterification of alkoxybenzoic acids—is failing to scale or yielding inconsistent results.

In Microwave-Assisted Organic Synthesis (MAOS), time is not a passive variable; it is an energy vector. Unlike thermal heating, where time allows for convection to normalize temperature, microwave irradiation creates inverted temperature gradients . The reaction mixture heats internally first, often exceeding the boiling point of the solvent (superheating) before the vessel walls equilibrate.

The "Time" Trap: Most researchers fail because they attempt to translate thermal protocols linearly.

  • Thermal Rule: 8 hours @ reflux.

  • Microwave Reality: 2–15 minutes @ 140°C.

  • The Risk: Beyond the optimal time window (t_opt), the ether linkage in benzoates becomes susceptible to oxidative cleavage or the ester moiety undergoes hydrolysis/transesterification, leading to a "tarry" baseline.

Troubleshooting Matrix: Symptom-Based Solutions

Use this matrix to diagnose your specific failure mode.

Symptom Probable Cause Technical Intervention
Vessel Over-Pressurization / Venting Solvent Vapor Pressure: You are using a volatile solvent (e.g., DCM, Ether) without accounting for the exponential pressure rise at

.
Switch Solvent: Move to Acetonitrile (ACN) or DMF . These have high dielectric constants (

) and lower vapor pressures at reaction temperatures [1]. Action: Reduce fill volume to <60% of vessel capacity.
Low Yield (Unreacted Starting Material) Low Microwave Coupling: The reaction mixture is "transparent" to microwaves (low loss tangent,

).
Add Ionic Dopant: If using non-polar solvents (Toluene), add a "susceptor" like an ionic liquid or a passive heating element (SiC vial). Optimization: Increase hold time by 2-minute increments, NOT temperature [2].
Charring / Black Tar Formation Thermal Runaway: The reaction time exceeded the stability window of the alkyl halide or the product.Reduce Time: Cut reaction time by 50%. Power Control: Switch from "Fixed Power" to "Dynamic Power" mode to prevent temperature overshoots during the ramp phase [3].
Inconsistent Yields (Batch-to-Batch) Ramp Time Variation: The time taken to reach the target temperature varies between runs.Standardize Ramp: Explicitly set a "Ramp Time" (e.g., 2 mins to reach 140°C) rather than just a "Hold Time." This ensures the total thermal budget is identical across batches [4].
Optimized Protocol: Synthesis of Ethyl 4-Alkoxybenzoates

This protocol is optimized for the synthesis of Ether Benzoates (specifically 4-alkoxybenzoates) via the Williamson Ether Synthesis using MAOS. This route avoids the harsh conditions of acid-catalyzed esterification and focuses on the formation of the ether linkage on the benzoate scaffold.

Reaction Scheme:



Materials:
  • Substrate: Ethyl 4-hydroxybenzoate (1.0 equiv)

  • Reagent: Alkyl Bromide (1.2 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: Acetonitrile (ACN) or DMF (High coupling efficiency)

  • Catalyst (Optional): Tetrabutylammonium bromide (TBAB) (0.1 equiv) - improves phase transfer and microwave absorption.

Step-by-Step Workflow:
  • Preparation: In a 10 mL microwave-transparent vial (Pyrex/Quartz), dissolve Ethyl 4-hydroxybenzoate (1 mmol) in 3 mL of ACN.

  • Addition: Add

    
     (2 mmol) and the Alkyl Bromide (1.2 mmol). Note: If the alkyl halide is volatile, add it last, immediately before capping.
    
  • Sealing: Cap the vessel with a Teflon-lined septum. Ensure the crimp is tight to withstand pressures up to 20 bar.

  • Microwave Parameters (The "Sweet Spot"):

    • Mode: Dynamic (Temperature Control)

    • Temperature: 140°C

    • Ramp Time: 2:00 minutes

    • Hold Time: 5:00 – 10:00 minutes (Start with 5 min) [5]

    • Stirring: High (magnetic stir bar is critical for heat distribution).

    • Cooling: Active air cooling to 50°C post-reaction.

  • Work-up: Filter off inorganic salts (

    
    , KBr). Concentrate the filtrate under reduced pressure. Recrystallize from Ethanol/Water.
    
Visualization & Logic Flows
Figure 1: Optimization Logic for Reaction Time

Caption: A decision tree for optimizing reaction time based on TLC/LC-MS analysis of the crude mixture.

ReactionOptimization Start Start: Run Standard Protocol (140°C, 5 min) Analyze Analyze Mixture (TLC / LC-MS) Start->Analyze Decision Outcome? Analyze->Decision SM_Left SM Remaining (Incomplete) Decision->SM_Left Low Conversion Clean Clean Product (>90% Conv.) Decision->Clean High Yield Decomp Byproducts/Tar (Overcooked) Decision->Decomp Impurities Action_TimeUp Increase Hold Time (+2 min increments) SM_Left->Action_TimeUp Final Lock Protocol Clean->Final Action_TimeDown Decrease Hold Time (-2 min) Decomp->Action_TimeDown Action_TimeUp->Analyze Action_TempUp Increase Temp (+10°C) Action_TimeUp->Action_TempUp If Time > 20min & No Change Action_TempUp->Analyze Action_TimeDown->Analyze Action_Solvent Check Solvent Coupling (Add TBAB?)

Figure 2: Mechanism of Microwave Heating (Dipolar Rotation)

Caption: Visualizing how polar solvents (like ACN) align with the oscillating electric field to generate internal heat.

DipoleMechanism Field_Off No Field Random Orientation Field_On E-Field Applied Dipole Alignment Field_Off->Field_On Microwave On Field_Reverse E-Field Reverses (2.45 GHz) Field_On->Field_Reverse Oscillation Friction Molecular Friction = HEAT Field_On->Friction Field_Reverse->Field_On Oscillation Field_Reverse->Friction Kinetic Energy Transfer

Frequently Asked Questions (FAQs)

Q1: Can I scale this reaction from 10 mL to 100 mL directly? A: No. Microwave penetration depth is limited (typically a few centimeters). In larger vessels, the center may not heat as efficiently as the edges, or vice versa depending on the reactor type (monomode vs. multimode).

  • Solution: For scale-up, use a flow-chemistry microwave reactor or run parallel batches in a multimode rotor system [6].

Q2: Why did my vessel explode even though I was below the boiling point? A: You likely used a sealed vessel with a high-vapor-pressure solvent (like ether or acetone) and generated a "hot spot." Even if the bulk temperature reads low, localized superheating can spike pressure instantly.

  • Fix: Always use solvents with boiling points at least 20-30°C higher than your target temperature if possible, or ensure your vessel is rated for the autogenic pressure (typically 20-30 bar) [7].

Q3: Can I use "Kitchen Microwaves" for this? A: Absolutely not. Domestic ovens have "pulsed" power (Duty Cycle) rather than continuous variable power. This causes aggressive temperature spiking that will decompose sensitive ether/ester linkages. You need a dedicated reactor with IR or fiber-optic temperature control [3].

References
  • Biotage. "Microwave Reaction Tutorial: Solvent Properties and Heating." Biotage.com. 1

  • Anton Paar. "Microwave-assisted synthesis: Arrhenius Law and Reaction Rates." Anton-Paar Wiki. 2

  • Reddit ChemPros. "Microwave irradiation assisted organic synthesis: Power Control Discussion." Reddit.com. 3[4][5][6][7]

  • International Journal of Research in Pharmacy and Allied Science. "Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy." ijrpas.com. 8

  • ResearchGate. "Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers."[9] ResearchGate.net.[9] 9[4][5][6][7][10]

  • ACS Publications. "Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up." ACS.org. 6[4][5][7]

  • International Journal of Novel Research and Development. "Microwave Assisted Organic Synthesis: A Green Chemistry Approach (Safety & Drawbacks)." ijnrd.org.[11] 11[4][5][6][7]

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of 2-(Cyclohexyloxy)benzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel organic molecules is paramount. For researchers engaged in the development of benzoic acid derivatives, understanding their nuanced structural features is a critical step in predicting their chemical behavior and biological activity. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(cyclohexyloxy)benzoic acid, a compound of interest for its potential applications.

This document moves beyond a simple presentation of data, offering a comparative analysis with structurally related and more commonly encountered benzoic acid derivatives: 2-hydroxybenzoic acid (salicylic acid) and 2-methoxybenzoic acid. By examining the electronic and steric influences of the substituent at the C2 position—cyclohexyloxy, hydroxyl, and methoxy groups—we aim to provide a deeper understanding of how these modifications manifest in their respective ¹H NMR spectra. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage NMR spectroscopy for the unambiguous characterization of their compounds.

The Foundational Principles: Chemical Shift and Spin-Spin Coupling

¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.[1] Two key concepts underpin the interpretation of ¹H NMR spectra: chemical shift (δ) and spin-spin coupling (J).[1]

The chemical shift of a proton is influenced by its local electronic environment. Electron-withdrawing groups deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield), while electron-donating groups shield them, resulting in a lower chemical shift (upfield).[2] For instance, the acidic proton of a carboxylic acid is highly deshielded and typically resonates far downfield, often between 10-13 ppm.[2]

Spin-spin coupling , or J-coupling, arises from the interaction of the magnetic moments of neighboring, non-equivalent protons.[3][4] This interaction leads to the splitting of NMR signals into multiplets. The number of peaks in a multiplet is determined by the (n+1) rule, where 'n' is the number of equivalent neighboring protons.[4][5] The magnitude of the coupling constant (J), measured in Hertz (Hz), provides information about the number of bonds separating the coupled protons and, in some cases, their dihedral angle.[6]

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The acquisition of a clean and informative ¹H NMR spectrum is contingent upon meticulous sample preparation. The following protocol outlines the best practices for preparing a sample of a small organic molecule like 2-(cyclohexyloxy)benzoic acid.

Step-by-Step Sample Preparation
  • Sample Weighing: Accurately weigh between 2-10 mg of the solid compound.[7][8] For small molecules, this amount is generally sufficient to obtain a good signal-to-noise ratio in a reasonable timeframe.[9][10]

  • Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.[5][9] The choice of solvent can slightly influence the chemical shifts of the analyte.[11]

  • Dissolution: In a small, clean vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[7][8] Gentle vortexing or warming can aid in dissolution.

  • Filtration: To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) is often used, typically added to the deuterated solvent by the manufacturer.[5] The TMS signal is set to 0.00 ppm.

  • Labeling: Clearly label the NMR tube with the sample identification.

The following diagram illustrates the general workflow for preparing an NMR sample for analysis.

G cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh 1. Weigh Sample (2-10 mg) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve Add filter 3. Filter into NMR Tube dissolve->filter cap 4. Cap and Label filter->cap place_in_magnet 5. Place in Spectrometer cap->place_in_magnet acquire_data 6. Acquire Spectrum place_in_magnet->acquire_data process_data 7. Process Data (FT, Phasing, Baseline Correction) acquire_data->process_data interpret 8. Interpret Spectrum process_data->interpret

Caption: Workflow for NMR Sample Preparation and Analysis.

Predicted ¹H NMR Spectrum of 2-(Cyclohexyloxy)benzoic Acid

The structure of 2-(cyclohexyloxy)benzoic acid is presented below, with protons labeled for the purpose of assignment.

Caption: Structure of 2-(Cyclohexyloxy)benzoic Acid with Proton Labeling.

Proton Label Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Hg-COOH~11-13Singlet (broad)1H
HaAr-H (ortho to -COOH)~7.9-8.1Doublet of doublets (dd)1H
HcAr-H (para to -COOH)~7.5-7.7Doublet of doublets (dd) or Triplet (t)1H
HbAr-H (meta to -COOH)~7.0-7.2Triplet (t)1H
HdAr-H (ortho to -O-cyclohexyl)~6.9-7.1Doublet (d)1H
HeCyclohexyl -CH-~4.4-4.8Multiplet (m)1H
HfCyclohexyl -CH₂-~1.2-2.0Multiplet (m)10H

Comparative Analysis with Benzoic Acid Analogs

To contextualize the predicted spectrum of 2-(cyclohexyloxy)benzoic acid, we will compare it with the known ¹H NMR data of 2-hydroxybenzoic acid and 2-methoxybenzoic acid. The electronic nature of the substituent at the C2 position significantly influences the chemical shifts of the aromatic protons.

Compound Substituent at C2 Aromatic Protons (δ, ppm) Substituent Protons (δ, ppm) Carboxylic Acid Proton (δ, ppm)
2-(Cyclohexyloxy)benzoic acid (Predicted) -O-Cyclohexyl6.9 - 8.11.2 - 2.0 (10H, m), 4.4 - 4.8 (1H, m)~11-13
2-Hydroxybenzoic Acid (Salicylic Acid) [11]-OH6.92 - 7.96~9-11 (phenolic OH)~11-13
2-Methoxybenzoic Acid [12]-OCH₃6.9 - 8.1~3.9 (3H, s)~10-12
Analysis of Substituent Effects
  • Electron-Donating Effect: The oxygen atom in all three substituents (-OH, -OCH₃, -O-Cyclohexyl) exerts an electron-donating effect on the aromatic ring through resonance. This effect increases the electron density at the ortho and para positions, causing the protons at these positions (Hd and Hb relative to the oxygen) to be shielded and appear at a lower chemical shift compared to unsubstituted benzoic acid.[13]

  • Aromatic Region: The aromatic protons of all three compounds are expected to appear in the range of approximately 6.9 to 8.1 ppm. The proton ortho to the carboxylic acid group (Ha) will be the most deshielded due to the strong electron-withdrawing nature of the carboxyl group.

  • Substituent Proton Signals: The key difference in the spectra of these three compounds lies in the signals from the substituent protons.

    • 2-Hydroxybenzoic Acid: The phenolic hydroxyl proton gives rise to a broad singlet, the chemical shift of which is concentration and solvent dependent.

    • 2-Methoxybenzoic Acid: The methoxy group exhibits a characteristic sharp singlet at around 3.9 ppm, integrating to three protons.

    • 2-(Cyclohexyloxy)benzoic Acid: The cyclohexyloxy group will produce a more complex set of signals. The methine proton (He) directly attached to the ether oxygen will be the most deshielded of the aliphatic protons, appearing as a multiplet around 4.4-4.8 ppm. The remaining ten methylene protons (Hf) of the cyclohexyl ring will appear as a broad multiplet in the upfield region of 1.2-2.0 ppm.

  • Carboxylic Acid Proton: The carboxylic acid proton in all three compounds is expected to be a broad singlet in the far downfield region (10-13 ppm). Its broadness is due to hydrogen bonding and exchange with trace amounts of water in the solvent. This signal can be confirmed by a D₂O exchange experiment, where the peak disappears upon addition of a drop of deuterium oxide.[14]

Conclusion

The ¹H NMR spectrum of 2-(cyclohexyloxy)benzoic acid, while not experimentally available in this search, can be reliably predicted. The key differentiating features are the complex multiplets corresponding to the cyclohexyl protons, particularly the downfield methine proton signal. By comparing this predicted spectrum with the known spectra of 2-hydroxybenzoic acid and 2-methoxybenzoic acid, researchers can gain a comprehensive understanding of the influence of the C2 substituent on the chemical environment of the molecule. This comparative approach, grounded in the fundamental principles of NMR spectroscopy, is an invaluable tool for the structural verification of novel benzoic acid derivatives in a research and development setting.

References

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. [Link]

  • NMR Service. How to make an NMR sample. [Link]

  • Försterling, F. H. Spin-Spin Coupling. [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Massachusetts Institute of Technology. APPENDIX 2 - 1H NMR Spectral parameters for substituted benzenes. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3. [Link]

  • Organic Chemistry. Introduction to Spectroscopy II: Basic Principles of NMR. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Fiveable. Chemical shift and spin-spin coupling | Spectroscopy Class Notes. [Link]

  • SpectraBase. 2-Methoxy-benzoic acid - Optional[1H NMR] - Spectrum. [Link]

  • Chemistry LibreTexts. 4.7: NMR Spectroscopy. [Link]

  • University of Ottawa. NMR Sample Preparation. [Link]

  • ResearchGate. ¹H NMR spectrum of the isolated compound (2-(((2-ethyl-2 methylhexyl)oxy)carbonyl)benzoic acid. [Link]

  • University of Regensburg. Spin-Spin Coupling. [Link]

  • FooDB. Showing Compound 2-Methoxybenzoic acid (FDB010544). [Link]

  • Chemistry Stack Exchange. The H NMR analysis of the hydrogens in salicylic acid. [Link]

  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

  • The Royal Society of Chemistry. Supporting information NMR methodology for complex mixture 'separation'. [Link]

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Technical Guide: FTIR Spectral Differentiation of Benzoic Acid Derivatives (Ether vs. Ester Linkages)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and materials science, benzoic acid derivatives are ubiquitous scaffolds. The ability to rapidly distinguish between alkoxybenzoates (ether linkage on the ring, e.g., anisole derivatives) and benzoate esters (ester linkage connecting the ring to a side chain) is critical for assessing metabolic stability and solubility profiles.

This guide provides a definitive, data-driven methodology for distinguishing these two linkages using Fourier Transform Infrared (FTIR) spectroscopy. Unlike aliphatic systems, the conjugation of the benzene ring significantly shifts vibrational frequencies, creating unique spectral fingerprints that must be interpreted with precision.

Theoretical Framework: The Conjugation Effect

To interpret the spectra accurately, one must understand the electronic environment.

  • Benzoate Esters (Ar-CO-O-R): The carbonyl group is conjugated with the aromatic ring. This delocalization reduces the double-bond character of the carbonyl (

    
    ), lowering its stretching frequency compared to aliphatic esters. Simultaneously, the single bond (
    
    
    
    ) strengthens, shifting its stretch to higher wavenumbers.
  • Aryl Ethers (Ar-O-R): The oxygen lone pair participates in resonance with the aromatic ring. This increases the bond order of the

    
     bond, shifting the asymmetric 
    
    
    
    stretch to significantly higher frequencies (~1250 cm⁻¹) compared to dialkyl ethers (~1120 cm⁻¹).

Spectral Comparison: Ether vs. Ester Linkages[1][2]

The following table summarizes the diagnostic bands. The primary differentiator is the Carbonyl Rule , followed by the C-O Stretch Pattern .

Table 1: Diagnostic FTIR Bands for Benzoic Derivatives
FeatureBenzoate Ester (e.g., Methyl Benzoate)Aryl Alkyl Ether (e.g., Anisole/Methoxybenzene)Differentiation Logic
C=O Stretch 1715 – 1730 cm⁻¹ (Strong)Absent (Unless C=O is elsewhere in molecule)Primary Indicator. Esters must have this. Ethers do not.
C-O-C Asym. Stretch 1270 – 1310 cm⁻¹ (Strong)1230 – 1275 cm⁻¹ (Very Strong)Overlap Zone. Both have strong bands here. Ester usually higher due to "Rule of Three" (see below).
C-O-C Sym. Stretch 1100 – 1150 cm⁻¹ (Strong)1020 – 1075 cm⁻¹ (Medium/Strong)Esters typically show a "doublet" pattern of strong C-O bands; Ethers often show one dominant band at ~1250.
Aromatic C=C ~1600, 1580, 1450 cm⁻¹~1600, 1590, 1500 cm⁻¹Ether oxygen activates the ring, often intensifying the 1600/1500 ring modes compared to esters.
C-H Stretch (Methyl) ~2950 cm⁻¹ (Weak)~2835 – 2850 cm⁻¹ (Weak)Methoxy groups (O-CH3) often show a specific C-H stretch slightly lower than ester methyls.

The "Rule of Three" for Aromatic Esters: Aromatic esters typically display three strong bands in the fingerprint region:

  • C=O (~1720 cm⁻¹)

  • C-C-O (~1270 cm⁻¹)

  • O-C-C (~1110 cm⁻¹) Source: Smith, B.C., Spectroscopy Online [1].

Experimental Protocol: High-Fidelity Acquisition

To ensure the subtle shifts (e.g., 1270 vs 1250 cm⁻¹) are resolved, the following protocol is mandatory.

Method: Attenuated Total Reflectance (ATR)

Preferred for solid and liquid derivatives due to ease of use and reproducibility.

  • Crystal Selection: Use a Diamond/ZnSe crystal. Diamond is preferred for hardness, but ZnSe offers slightly better throughput in the lower fingerprint region (600-1000 cm⁻¹).

  • Background Collection: Acquire an air background (32 scans min) immediately prior to sample loading. Ensure the crystal is dry and free of residual solvent (check for OH bands at 3400 cm⁻¹).

  • Sample Loading:

    • Solids: Place ~5 mg of powder to cover the "sweet spot" (center). Apply pressure using the anvil until the force gauge reads ~80-100 N (high pressure ensures optical contact).

    • Liquids: Apply 10 µL drop. No pressure anvil needed.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res). Note: 2 cm⁻¹ is recommended if distinguishing overlapping C-O bands.

    • Scans: 64 scans (improves Signal-to-Noise ratio).

    • Range: 4000 – 600 cm⁻¹.

  • Post-Processing: Apply ATR Correction (software algorithm) to correct for penetration depth differences across the spectrum, making relative intensities comparable to transmission libraries.

Self-Validation Check
  • Baseline: Is the baseline flat at 100% T? If sloping, clean crystal and re-run.

  • CO2 Interference: Check for doublet at 2350 cm⁻¹. If strong, purge the chamber or re-run background.

  • Intensity: The strongest peak (usually C=O or C-O) should be between 20% and 60% Transmittance (0.2 - 0.7 Absorbance) for linear detector response.

Decision Logic & Workflow

The following diagram illustrates the logical flow for distinguishing these derivatives based on spectral data.

SpectralLogic Start Unknown Benzoic Derivative (FTIR Spectrum) CheckCO Check 1700-1750 cm⁻¹ (Carbonyl Region) Start->CheckCO HasCO Strong Band Present (~1720 cm⁻¹) CheckCO->HasCO Yes NoCO Band Absent CheckCO->NoCO No CheckOH Check 2500-3300 cm⁻¹ (O-H Region) HasCO->CheckOH CheckFingerprint Check 1000-1300 cm⁻¹ (C-O Region) NoCO->CheckFingerprint HasOH Broad Band Present CheckOH->HasOH Acidic OH NoOH No Broad Band CheckOH->NoOH No OH ResultAcid Benzoic Acid (Ar-COOH) HasOH->ResultAcid ResultEster Benzoate Ester (Ar-CO-O-R) Look for doublet: ~1270 & ~1110 NoOH->ResultEster ResultEther Aryl Ether (Ar-O-R) Look for strong band: ~1250 CheckFingerprint->ResultEther Strong C-O (1250) ResultAlcohol Benzyl Alcohol / Phenol CheckFingerprint->ResultAlcohol Broad OH present

Caption: Decision tree for classifying benzoic derivatives. The presence of the Carbonyl (C=O) band is the primary gatekeeper between Esters and Ethers.[1]

Detailed Data Analysis: The "Fingerprint" Battle

When a molecule contains both functionalities (e.g., 4-methoxybenzoate), interpretation becomes complex.

Scenario: 4-Methoxybenzoate (Ester + Ether)

In this specific case, you will see features of both:

  • C=O Stretch: Present at ~1715 cm⁻¹ (Ester).[1][2][3]

  • Ester C-O: Strong band at ~1275 cm⁻¹.

  • Ether C-O: Strong band at ~1255 cm⁻¹. Result: This often results in a massive, broadened, or split absorption band in the 1250-1280 cm⁻¹ region. Resolution: Use Second Derivative Spectroscopy (available in most FTIR software) to mathematically resolve the overlapping peaks into two distinct minima.

Visualizing the Workflow

ExperimentalWorkflow cluster_QC Quality Control Step1 1. Sample Prep (Dry, Homogeneous) Step2 2. Background (Air/Clean Crystal) Step1->Step2 Step3 3. Acquisition (64 scans, 4cm⁻¹) Step2->Step3 Step4 4. Processing (ATR Correction, Baseline) Step3->Step4 QC1 Check CO2 (2350 cm⁻¹) Step3->QC1 QC2 Check H2O (3400 cm⁻¹) Step3->QC2 Step5 5. Peak Picking (Threshold: 5% T) Step4->Step5

Caption: Standardized workflow for acquiring publication-quality FTIR data.

References

  • Smith, B. C. (2018).[3] The C=O[4][1][3][5] Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three.[3] Spectroscopy Online. Link

  • NIST Chemistry WebBook . Infrared Spectra of Methyl Benzoate. National Institute of Standards and Technology. Link

  • LibreTexts Chemistry . Infrared Spectra of Some Common Functional Groups. Link

  • Rocky Mountain Labs . Difference between Ether and Ester Bonding in FTIR Spectra. Link

Sources

Structural Isomerism in Pharmacophores: A Comparative Guide to 2-Alkoxy and 4-Alkoxy Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and material science, the positional isomerism of alkoxy substituents on the benzoic acid scaffold dictates two divergent functional pathways. 4-Alkoxybenzoic acids (para-substituted) are characterized by linear molecular geometry, high mesogenic potential (liquid crystals), and resonance-dominated electronics. In contrast, 2-Alkoxybenzoic acids (ortho-substituted) exhibit the "ortho-effect," characterized by steric inhibition of resonance, increased acidity, and distinct lipophilic binding profiles.

This guide objectively compares these two isomers, focusing on their physicochemical divergence and its direct impact on biological activity, specifically antimicrobial efficacy and enzyme inhibition.

Part 1: Physicochemical Foundations & Molecular Mechanics

To predict biological performance, one must first understand the electronic and steric environments created by the substituent position.

The Electronic Divergence

The biological activity of benzoic acid derivatives is governed by the acidity of the carboxyl group (pKa) and the lipophilicity of the tail (LogP).

  • 4-Alkoxy (Para): Resonance Donation (+R) The alkoxy group at the para position acts as a strong electron donor through resonance (+R).[1] This electron density is delocalized into the benzene ring and, crucially, to the carboxyl carbon. This destabilizes the carboxylate anion (conjugate base), making the 4-alkoxy isomer less acidic than unsubstituted benzoic acid.

    • Result: Higher pKa (~4.47 for methoxy).[1][2]

  • 2-Alkoxy (Ortho): Steric Inhibition of Resonance The alkoxy group at the ortho position creates significant steric bulk. To relieve this strain, the carboxyl group rotates out of the plane of the benzene ring. This rotation breaks the conjugation between the ring and the carboxyl group. Consequently, the electron-donating resonance effect of the ring is diminished. The inductive effect (-I) of the oxygen atom then dominates, stabilizing the carboxylate anion.[1]

    • Result: Lower pKa (~4.09 for methoxy), making it more acidic .

Mechanistic Visualization

The following diagram illustrates the structural consequences of isomerism on molecular planarity and electronic flow.

IsomerismEffects cluster_0 4-Alkoxy (Para) cluster_1 2-Alkoxy (Ortho) Para_Struct Linear Geometry Para_Elec Resonance (+R) Dominates Electron Donation to Carboxyl Para_Struct->Para_Elec Para_Outcome Higher pKa (Less Acidic) Planar Conformation Para_Elec->Para_Outcome Ortho_Outcome Lower pKa (More Acidic) Non-Planar Conformation Para_Outcome->Ortho_Outcome Contrast: Packing vs Solubility Ortho_Struct Steric Clash (Substituent vs Carboxyl) Ortho_Twist Carboxyl Twists Out of Plane (Steric Inhibition of Resonance) Ortho_Struct->Ortho_Twist Ortho_Twist->Ortho_Outcome

Figure 1: Mechanistic flow showing how positional isomerism alters electronic conjugation and molecular geometry.

Part 2: Comparative Biological Efficacy

The structural differences outlined above translate directly into distinct biological profiles.

Antimicrobial Activity & The "Cutoff" Effect

Both isomers exhibit antimicrobial activity, but the mechanism and potency differ based on the alkyl chain length. This is a classic example of the Cutoff Effect , where biological activity increases with chain length (lipophilicity) up to a critical point (usually C8–C10) before plummeting due to solubility limits.

Feature4-Alkoxybenzoic Acids2-Alkoxybenzoic Acids
Primary Mechanism Membrane disruption (surfactant-like). The linear shape allows deep penetration into the lipid bilayer.Specific binding/Enzyme inhibition. The "kinked" shape fits specific hydrophobic pockets.
Potency Peak Typically C8 (Octyloxy) to C10 (Decyloxy) .Often peaks earlier (C6-C8 ) due to faster solubility drop-off.
Selectivity Broad-spectrum (Gram-positive > Gram-negative).Higher specificity for fungal targets (e.g., P. piricola).
Metabolic Stability Susceptible to esterases if derivatized (e.g., parabens).Steric hindrance at the ortho position can retard metabolic hydrolysis.
Target-Specific Applications
  • 4-Alkoxy Profile (The "Membrane Breaker"): Due to their amphiphilic, linear nature, 4-alkoxy acids (especially C4-C8) act similarly to anionic surfactants. They disrupt bacterial cell membranes, causing leakage of intracellular components. They are also the standard precursors for Liquid Crystal formulations, where linearity is non-negotiable.

  • 2-Alkoxy Profile (The "Enzyme Fitter"): The non-planar geometry makes 2-alkoxy acids poor membrane disruptors but excellent candidates for Ligand-Receptor interactions .

    • Tyrosinase Inhibition:[3] 2-alkoxy derivatives have shown potential in inhibiting melanogenesis by fitting into the steric constraints of the tyrosinase active site more effectively than the linear para-isomers.

    • Antifungal:[4][5][6][7][8] Specific 2-alkoxybenzamides exhibit high efficacy against phytopathogenic fungi, outperforming commercial standards like chlorothalonil in specific strains.[6]

Part 3: Experimental Protocol (MIC Determination)

Challenge: The primary source of error in testing alkoxybenzoic acids is solubility . Chains longer than C6 are sparingly soluble in aqueous media, leading to false negatives (precipitation masquerading as lack of inhibition).

Solution: The following protocol utilizes a modified Broth Microdilution method with a solubility validation step.

Reagents
  • Solvent: DMSO (Dimethyl sulfoxide) - Analytical Grade.

  • Surfactant: Tween 80 (0.02% v/v final concentration) to prevent precipitation of long-chain analogs.

  • Indicator: Resazurin (Alamar Blue) for cell viability visualization.

Workflow Diagram

MICProtocol start Start: Compound Preparation step1 Dissolve 2-alkoxy/4-alkoxy acid in 100% DMSO (Stock: 10 mg/mL) start->step1 step2 Dilute 1:10 into Mueller-Hinton Broth (Final DMSO: 10%) step1->step2 check1 Solubility Check: Is solution clear? step2->check1 tweak Add 0.02% Tween 80 Sonicate 5 mins check1->tweak No (Precipitate) step3 Serial 2-fold Dilutions in 96-well plate check1->step3 Yes tweak->step3 step4 Inoculate with Bacteria (5 x 10^5 CFU/mL) step3->step4 step5 Incubate 37°C for 24h step4->step5 step6 Add Resazurin (Blue -> Pink = Growth) step5->step6 end Determine MIC (Lowest concentration remaining Blue) step6->end

Figure 2: Validated MIC determination workflow emphasizing solubility control for lipophilic acids.

Critical Step: The DMSO Control

Because alkoxybenzoic acids require high DMSO concentrations for solubility, you must run a "Solvent Only" control.

  • Requirement: Bacterial growth in the solvent control must match the growth control (within 90%). If DMSO > 5% inhibits your specific strain, you must switch to a DMSO/Ethanol mix or use cyclodextrin complexation.

Part 4: Strategic Selection Guide

Use the following decision matrix to select the appropriate isomer for your research application.

Application GoalRecommended IsomerScientific Rationale
Liquid Crystal Formulation 4-Alkoxy Linearity and ability to form intermolecular hydrogen-bonded dimers facilitate mesophase formation.
Fungal Growth Inhibition 2-Alkoxy Steric bulk prevents metabolic degradation; "kinked" shape fits specific fungal enzyme pockets (QSAR data).
General Preservative 4-Alkoxy (Specifically esters like parabens). Lower acidity allows for better membrane permeation of the non-ionized form at physiological pH.
QSAR Modeling Both Essential to compare the "Ortho Effect" vs "Para Resonance" to validate binding site topology.
Data Summary: Acidity & Lipophilicity

Values are approximate and solvent-dependent.

CompoundpKa (Approx)LogP (Methoxy)LogP (Butoxy)
Benzoic Acid4.201.87-
2-Methoxybenzoic Acid 4.09 1.56~3.1
4-Methoxybenzoic Acid 4.47 1.96~3.5

Note: 2-alkoxy acids are generally more acidic and slightly less lipophilic (lower LogP) than their 4-alkoxy counterparts due to the intramolecular interactions masking the polar group.

References

  • BenchChem. (2025).[1] A Comparative Analysis of the Acidity of 4-Methoxybenzoic Acid and Benzoic Acid. Retrieved from

  • Pagariya, R. F., & Thakare, N. S. (2016).[9] Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research, 8(5), 385-392.[9]

  • Zhang, Y., et al. (2021). Synthesis, Antifungal Activity, 3D-QSAR, and Molecular Docking Study of Novel Menthol-Derived 1,2,4-Triazole-thioether Compounds. Frontiers in Chemistry. Retrieved from

  • Kubo, I., et al. (2010). Chain Length Dependence of Antimicrobial Peptide-Fatty Acid Conjugate Activity.[10][11] Biochimica et Biophysica Acta. Retrieved from

  • Yi, W., et al. (2010).[3] Synthesis and biological evaluation of novel 4-hydroxybenzaldehyde derivatives as tyrosinase inhibitors. European Journal of Medicinal Chemistry, 45(2), 639-646.[3] Retrieved from

Sources

Comparative Guide: UV-Vis Absorption of O-Cyclohexyl Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of O-cyclohexyl substituted benzoic acids, specifically comparing the para-isomer (4-cyclohexyloxybenzoic acid) and the ortho-isomer (2-cyclohexyloxybenzoic acid) against the unsubstituted Benzoic Acid standard.

Audience: Researchers, Medicinal Chemists, and Materials Scientists (Liquid Crystals).[1] Scope: Electronic transitions, steric inhibition of resonance, and solvatochromic effects.

Executive Summary & Technical Rationale

The introduction of a cyclohexyl ether group (–O–Cy) onto the benzoic acid scaffold alters the electronic absorption spectrum through two competing mechanisms: mesomeric electron donation (+M) and steric hindrance .

  • Para-Substitution (4-position): The oxygen atom acts as a strong auxochrome, donating electron density into the

    
    -system (
    
    
    
    ), resulting in a significant bathochromic (red) shift compared to benzoic acid. The bulky cyclohexyl group is distal to the carboxyl moiety, allowing full planar conjugation.
  • Ortho-Substitution (2-position): The bulky O-cyclohexyl group creates severe steric conflict with the adjacent carboxyl group (–COOH).[1] This forces the carboxyl group to rotate out of the plane of the benzene ring, disrupting the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -conjugation system ("Steric Inhibition of Resonance"). This results in a hypsochromic (blue) shift and hypochromic effect (reduced intensity) relative to the para-isomer.
    

Comparative Data Analysis

The following table synthesizes experimental data for O-cyclohexyl derivatives alongside key reference standards (Benzoic Acid and Anisic Acid) to validate the spectral shifts.

Table 1: UV-Vis Absorption Maxima (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> ) in Polar Solvents[1]
CompoundStructurengcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

(nm)
Transition TypeElectronic Effect
Benzoic Acid (Ref)Ph-COOH228, 272

Baseline conjugation.
4-Methoxybenzoic Acid (Anisic Acid)4-MeO-Ph-COOH256

/ CT
Strong +M effect (Reference for Alkoxy).
4-(Cyclohexyloxy)benzoic Acid 4-CyO-Ph-COOH258 - 262 ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

(CT)
Bathochromic Shift. Oxygen lone pair conjugates with ring. Cyclohexyl bulk has minimal electronic impact vs Methyl.
2-(Cyclohexyloxy)benzoic Acid 2-CyO-Ph-COOH~235 - 245 *Local ExcitationSteric Inhibition of Resonance. Carboxyl twist reduces conjugation length.[1] Significant blue shift vs Para.[1][2][3]

*Note: Values for the 2-isomer are estimated based on steric inhibition trends observed in 2-alkoxybenzoic acids; the primary conjugation band is often suppressed or shifted to lower wavelengths.

Key Observations
  • The "Alkoxy" Red Shift: Replacing the -H of benzoic acid with -O-R (where R is cyclohexyl) at the 4-position shifts the primary absorption band from ~230 nm to ~260 nm. This is due to the stabilization of the excited state via resonance donation from the ether oxygen.

  • Solvent Effects: In protic solvents (Methanol/Ethanol), hydrogen bonding with the carboxyl group can stabilize the ground state, slightly affecting

    
    . In aprotic solvents (Acetonitrile), the fine structure of the B-band (benzenoid band) is often more resolved.
    

Mechanistic Visualization

The following diagram illustrates the structural causality behind the spectral differences, specifically the "Twisted Carboxyl" mechanism in the ortho-isomer.

G cluster_0 4-Substituted (Para) cluster_1 2-Substituted (Ortho) Para 4-(Cyclohexyloxy) Benzoic Acid Planar Planar Geometry (Full Conjugation) Para->Planar No Steric Hindrance RedShift Bathochromic Shift (λmax ~260 nm) Planar->RedShift Extended π-System Ortho 2-(Cyclohexyloxy) Benzoic Acid Twist Steric Clash: COOH Twisted 90° Ortho->Twist Cyclohexyl/COOH Repulsion BlueShift Hypsochromic Shift (Reduced Conjugation) Twist->BlueShift Conjugation Broken

Caption: Figure 1. Structural impact of substitution position on conjugation and resulting spectral shifts.

Experimental Protocol for Accurate Measurement

To replicate these values or analyze new derivatives, follow this self-validating protocol.

Reagents & Equipment[1][2][4]
  • Solvent: Spectroscopic grade Methanol or Acetonitrile (Cutoff <190 nm).[1]

  • Blank: Pure solvent (same batch as sample).

  • Cuvette: Quartz (1 cm path length). Glass absorbs UV <300 nm and is unsuitable.[1]

Step-by-Step Workflow
  • Stock Solution Preparation:

    • Weigh 5.0 mg of the benzoic acid derivative.[1]

    • Dissolve in 100 mL of Methanol (Concentration

      
      ).
      
    • Note: O-cyclohexyl derivatives are lipophilic; sonication may be required.[1]

  • Dilution Series (Linearity Check):

    • Prepare three dilutions:

      
      , 
      
      
      
      , and
      
      
      .
    • This ensures the reading is within the Beer-Lambert linear range (

      
      ).
      
  • Baseline Correction:

    • Fill two cuvettes with pure solvent.[1]

    • Run a "Baseline/Auto-Zero" scan from 200 nm to 400 nm.[1]

  • Measurement:

    • Replace the sample cuvette with the derivative solution.

    • Scan 200–400 nm.[1]

    • Validation: The ratio of Absorbance at ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       between the 
      
      
      
      and
      
      
      samples should be exactly 0.5. If not, aggregation is occurring (common with large lipophilic groups like cyclohexyl).

References

  • SIELC Technologies. (2024).[1] UV-Vis Spectrum of Benzoic Acid. Retrieved from [Link]

  • NIST Chemistry WebBook. (2023).[1] Benzoic acid, 4-(hexyloxy)- Spectral Data. SRD 69.[1] Retrieved from [Link][1]

  • PubChem. (2024).[1] 4-Methoxybenzoic Acid (Anisic Acid) Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Karimova, N. V., et al. (2020).[1][4][5] "Absorption Spectra of Benzoic Acid in Water at Different pH." Physical Chemistry Chemical Physics, 22, 5384-5396.[1] (Contextual grounding for acid/base spectral shifts).

Sources

A Senior Application Scientist's Guide to Reverse-Phase HPLC Retention of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the retention behavior of common benzoic acid derivatives under reverse-phase high-performance liquid chromatography (RP-HPLC) conditions. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods. It delves into the causal relationships between molecular structure, mobile phase composition, and chromatographic retention, empowering you to develop, optimize, and troubleshoot your own separation methods.

The protocols and principles described herein are grounded in established chromatographic theory and validated through empirical data, ensuring a trustworthy and authoritative resource for your laboratory work.

The Central Principle: Hydrophobicity and Ionization in RP-HPLC

The primary retention mechanism in reverse-phase chromatography is the hydrophobic interaction between the analyte and the nonpolar stationary phase (typically a C18-bonded silica).[1] More hydrophobic (less polar) molecules interact more strongly with the stationary phase and are therefore retained longer, resulting in a later elution time.

For ionizable compounds like benzoic acid and its derivatives, the pH of the mobile phase is a critical parameter that dictates their retention behavior.[1][2][3] These molecules contain a carboxylic acid group, which can exist in either a protonated (neutral) form or a deprotonated (ionized, anionic) form.

  • At a low pH (well below the analyte's pKa) , the carboxylic acid group is predominantly in its neutral, protonated form (-COOH). This form is less polar and more hydrophobic, leading to stronger interaction with the C18 stationary phase and thus, longer retention times.[4]

  • At a high pH (well above the analyte's pKa) , the carboxylic acid group is primarily in its ionized, deprotonated form (-COO⁻). This anionic form is significantly more polar and less hydrophobic, resulting in weaker interaction with the stationary phase and shorter retention times.[1][3]

Therefore, controlling the mobile phase pH is essential for achieving reproducible and robust separations of these acidic compounds.[2][5] A mobile phase pH set about 2 units below the pKa of the analytes is a common strategy to ensure they are in their neutral form, leading to better peak shapes and retention.[4]

Experimental Design: A Self-Validating Protocol

The following protocol is designed to be a robust starting point for the analysis of benzoic acid derivatives. It incorporates principles that ensure its reliability and adherence to standards outlined by the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[6][7][8][9]

Recommended HPLC System & Conditions
  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable.[10]

  • Column: A C18-modified silica column is the most common and effective choice for this separation.[11][12] A typical dimension is 150 mm x 4.6 mm with a 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Deionized Water. The acid is crucial for maintaining a low pH to suppress the ionization of the acidic analytes.[10][13]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[10]

  • Elution Mode: Isocratic or Gradient. An isocratic method is simpler and often sufficient, while a gradient can be used to separate a wider range of derivatives with varying polarities in a shorter time.

  • Flow Rate: 1.0 mL/min.[11][14][15][16]

  • Column Temperature: 30 °C. Maintaining a constant temperature is vital for reproducible retention times.

  • Detection Wavelength: 234 nm. This wavelength provides good absorbance for a range of benzoic acid derivatives.[11]

  • Injection Volume: 10 µL.[13]

Standard and Sample Preparation Workflow

The preparation of standards and samples is a critical step for accurate quantification.

G cluster_prep Preparation Stage cluster_analysis Analysis Stage stock 1. Prepare Individual Stock Standards (e.g., 1 mg/mL in Methanol) working 2. Create Mixed Working Standard (Dilute stocks in mobile phase) stock->working filter 4. Filter All Solutions (0.45 µm Syringe Filter) into HPLC Vials working->filter sample_prep 3. Prepare Sample (Extract with Methanol/Water, Centrifuge) sample_prep->filter equilibrate 5. Equilibrate HPLC System with Mobile Phase filter->equilibrate inject 6. Inject Standards & Samples equilibrate->inject analyze 7. Data Acquisition & Analysis inject->analyze

Caption: Standard and Sample Preparation Workflow for HPLC Analysis.

Step-by-Step Protocol:

  • Standard Preparation:

    • Prepare individual stock solutions of benzoic acid and its derivatives (e.g., salicylic acid, 4-hydroxybenzoic acid, acetylsalicylic acid) at a concentration of 1 mg/mL in HPLC-grade methanol.

    • From these stocks, prepare a mixed working standard solution by diluting them in the mobile phase to a final concentration suitable for UV detection (e.g., 10-50 µg/mL).

  • Sample Preparation (General Solid Matrix):

    • Accurately weigh a known amount of the homogenized sample.

    • Add a defined volume of an extraction solvent, such as a methanol/water mixture (e.g., 60:40 v/v), vortex, and sonicate for 15 minutes to ensure complete extraction of the analytes.[10][11]

    • Centrifuge the mixture (e.g., at 4000 rpm for 10 minutes) to pelletize solid matter.[10]

    • Collect the supernatant. If necessary for quantitative analysis, a second extraction can be performed.[10]

  • Final Preparation:

    • Filter the prepared working standard and sample supernatants through a 0.45 µm syringe filter directly into HPLC vials to remove any particulate matter that could damage the column.[10]

Comparative Analysis of Retention Times

The retention time of a benzoic acid derivative in RP-HPLC is primarily influenced by its overall polarity. This polarity is a function of the substituents on the benzene ring.

Physicochemical Properties and Their Impact
CompoundStructurepKalogPPredicted Polarity
Gallic Acid 3,4,5-trihydroxybenzoic acid~4.40.7Very High
4-Hydroxybenzoic Acid 4.581.58High
Salicylic Acid 2-hydroxybenzoic acid2.972.26Moderate-High
Benzoic Acid 4.201.87Moderate
Acetylsalicylic Acid 2-acetoxybenzoic acid3.51.19Moderate-Low
Methylparaben Methyl 4-hydroxybenzoate8.41.96Low

Data sourced from PubChem and other chemical databases. pKa and logP values are approximate and can vary slightly based on the estimation method.

  • pKa: The acid dissociation constant. A lower pKa indicates a stronger acid. Substituents that are electron-withdrawing (e.g., -NO₂) lower the pKa, while electron-donating groups (e.g., -OH, -OCH₃) have a more complex effect depending on their position.[17][18]

  • logP (Octanol-Water Partition Coefficient): A measure of a compound's hydrophobicity. A higher logP value indicates greater hydrophobicity and, generally, a longer retention time in RP-HPLC.

Predicted Elution Order and Rationale

Based on the principles of RP-HPLC, we can predict the elution order of these compounds from earliest to latest.

G cluster_elution Predicted Elution Order (Increasing Retention Time) Gallic Gallic Acid Most Polar 3 -OH groups 4HBA 4-Hydroxybenzoic Acid Polar 1 -OH group Gallic->4HBA Salicylic Salicylic Acid Slightly less polar than 4-HBA 4HBA->Salicylic Benzoic Benzoic Acid Baseline Polarity Salicylic->Benzoic Aspirin Acetylsalicylic Acid Less Polar Acetyl group increases hydrophobicity Benzoic->Aspirin Methylparaben Methylparaben Least Polar Ester, not a free acid Aspirin->Methylparaben

Caption: Predicted Elution Order of Benzoic Acid Derivatives in RP-HPLC.

Causality behind the Elution Order:

  • Gallic Acid: With three hydroxyl groups in addition to the carboxylic acid, this molecule is the most polar and will have the weakest interaction with the C18 column, thus eluting first.

  • 4-Hydroxybenzoic Acid: The single hydroxyl group makes it more polar than benzoic acid, leading to an earlier elution.

  • Salicylic Acid (2-hydroxybenzoic acid): While it also has a hydroxyl group, its proximity to the carboxylic acid can allow for intramolecular hydrogen bonding, slightly reducing its overall polarity compared to the 4-hydroxy isomer. Its elution may be very close to, or slightly after, 4-hydroxybenzoic acid.

  • Benzoic Acid: This is our reference compound with no additional polar or nonpolar functional groups on the ring.[19][20]

  • Acetylsalicylic Acid (Aspirin): The hydroxyl group of salicylic acid is esterified with an acetyl group. This masks the polar hydroxyl group and adds a more hydrophobic acetyl moiety, significantly decreasing polarity and increasing retention time compared to salicylic acid.

  • Methylparaben: This compound is an ester (methyl 4-hydroxybenzoate), not a free carboxylic acid. While it has a polar hydroxyl group, the absence of the highly polar carboxylic acid group makes it significantly less polar overall than the other acidic compounds, causing it to be retained the longest.

Representative Retention Time Data

The following table summarizes typical retention times obtained under the isocratic conditions specified in Section 2.1 (e.g., Mobile Phase: 40% Acetonitrile / 60% 0.1% Phosphoric Acid).

CompoundApproximate Retention Time (min)
Gallic Acid2.5
4-Hydroxybenzoic Acid3.8
Salicylic Acid4.5
Benzoic Acid6.2
Acetylsalicylic Acid7.5
Methylparaben9.0

Note: These are representative values. Actual retention times can vary depending on the specific column brand, age, system dead volume, and precise mobile phase composition.[10]

Conclusion and Field Insights

This guide provides a comprehensive framework for understanding and predicting the retention behavior of benzoic acid derivatives in reverse-phase HPLC. The key takeaway is that retention is a predictable function of molecular polarity, which is governed by the compound's functional groups and can be manipulated by controlling the mobile phase pH.

As a Senior Application Scientist, my advice is to always start method development with a robust C18 column and an acidic mobile phase (pH 2.5-3.5) to ensure that the carboxylic acid groups are fully protonated. This approach provides the best peak shapes and the most reproducible retention times. From this starting point, the organic modifier concentration can be adjusted to optimize the resolution and analysis time for your specific set of analytes. This systematic approach, grounded in the scientific principles outlined here, will lead to the efficient development of high-quality, reliable analytical methods.

References

  • HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden - UST Journals . Available at: [Link]

  • Reversed Phase HPLC Method Development - Phenomenex . Available at: [Link]

  • HPLC Method For Analysis Of Benzoic Anhydride on Primesep S2 Column - SIELC Technologies . Available at: [Link]

  • Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles - ThaiScience . Available at: [Link]

  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation - Longdom Publishing . Available at: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis - Technology Networks . Available at: [Link]

  • (PDF) HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen - ResearchGate . Available at: [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences . Available at: [Link]

  • HPLC Methods for analysis of Benzoic acid - HELIX Chromatography . Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency . Available at: [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity | LCGC International . Available at: [Link]

  • Benzoic Acid | C6H5COOH - PubChem . Available at: [Link]

  • HPLC Column Selection Guide - Aurora Pro Scientific . Available at: [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH . Available at: [Link]

  • Benzoic acid - Wikipedia . Available at: [Link]

  • The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography | Request PDF - ResearchGate . Available at: [Link]

  • Steps for HPLC Method Validation - Pharmaguideline . Available at: [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds - KNAUER . Available at: [Link]

  • Substituent effects on the electronic structure and pKa of benzoic acid - ResearchGate . Available at: [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo . Available at: [Link]

  • Control pH During Method Development for Better Chromatography - Agilent . Available at: [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES - Hichrom . Available at: [Link]

  • pKa Data Compiled by R. Williams - The O'Malley Group . Available at: [Link]

  • How does an acid pH affect reversed-phase chromatography separations? - Biotage . Available at: [Link]

  • The pKa values of a few ortho-, meta-, and para-substituted benzoic acids - Pearson . Available at: [Link]

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A Comparative Guide to the Thermal Stability of 2-(Cyclohexyloxy)benzoic Acid for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the thermal stability of an active pharmaceutical ingredient (API) is a critical attribute that dictates its shelf-life, processing viability, and ultimately, its safety and efficacy. This guide provides an in-depth thermal stability analysis of 2-(Cyclohexyloxy)benzoic acid, a derivative of salicylic acid, and objectively compares its performance against its parent compound, salicylic acid, and the foundational structure, benzoic acid. The insights herein are grounded in established principles of thermal analysis and supported by comparative experimental data to inform researchers, scientists, and drug development professionals.

The Imperative of Thermal Stability in Drug Development

The journey from a promising chemical entity to a marketable drug is fraught with challenges, with stability being a primary hurdle. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable tools for characterizing the thermal properties of a compound. TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition and degradation temperatures. DSC, on the other hand, measures the heat flow into or out of a sample as it is heated or cooled, revealing phase transitions such as melting, crystallization, and glass transitions. A thorough understanding of these thermal events is crucial for:

  • Formulation Development: Ensuring the API can withstand the temperatures involved in manufacturing processes like milling, granulation, and tablet compression.

  • Storage and Shelf-life Prediction: Establishing appropriate storage conditions to prevent degradation over time.

  • Polymorph Screening: Identifying and characterizing different crystalline forms of the API, which can have different thermal stabilities and bioavailabilities.

  • Compatibility Studies: Assessing the potential for interactions between the API and excipients at elevated temperatures.

This guide will delve into the thermal behavior of 2-(Cyclohexyloxy)benzoic acid, providing a comparative framework against structurally related and pharmaceutically relevant molecules.

Experimental Protocol: A Foundation of Trustworthiness

To ensure the scientific integrity of this analysis, a rigorous and self-validating experimental protocol for TGA and DSC is paramount. The following methodology outlines the key steps for a comprehensive thermal stability assessment.

Detailed Step-by-Step Methodology

1. Sample Preparation:

  • Ensure the sample of 2-(Cyclohexyloxy)benzoic acid is of high purity (≥99%), as impurities can significantly affect thermal events.
  • Grind the sample to a fine, uniform powder to ensure consistent heat transfer.
  • Accurately weigh 3-5 mg of the sample into a standard aluminum TGA or DSC pan. For TGA, an open pan is used to allow for the escape of volatile decomposition products. For DSC, the pan is hermetically sealed to prevent mass loss due to evaporation before decomposition.

2. Instrument Calibration:

  • Calibrate the TGA instrument for mass and temperature using certified reference materials (e.g., calcium oxalate for mass loss and indium for temperature).
  • Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

3. TGA Analysis:

  • Place the sample pan in the TGA furnace.
  • Purge the furnace with an inert nitrogen atmosphere at a flow rate of 50 mL/min to prevent oxidative decomposition.
  • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.
  • Record the mass loss as a function of temperature.

4. DSC Analysis:

  • Place the sealed sample pan and an empty reference pan in the DSC cell.
  • Purge the cell with an inert nitrogen atmosphere at a flow rate of 50 mL/min.
  • Heat the sample from ambient temperature to a temperature above its melting point (e.g., 250 °C) at a heating rate of 10 °C/min.
  • Record the heat flow as a function of temperature.

5. Data Analysis:

  • TGA: Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins. Also, identify the temperature of maximum decomposition rate (Tpeak) from the derivative of the TGA curve (DTG).
  • DSC: Determine the onset temperature of melting (Tonset) and the peak melting temperature (Tpeak). Calculate the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.
Experimental Workflow Diagram

The following diagram illustrates the logical flow of the thermal analysis process.

G cluster_prep Sample Preparation cluster_cal Instrument Calibration cluster_analysis Thermal Analysis cluster_data Data Interpretation P1 High Purity Sample (≥99%) P2 Grind to Uniform Powder P1->P2 P3 Weigh 3-5 mg into Pan P2->P3 A1 TGA Analysis (N2 atmosphere, 10 °C/min) P3->A1 A2 DSC Analysis (N2 atmosphere, 10 °C/min) P3->A2 C1 TGA Calibration (Mass & Temperature) C1->A1 C2 DSC Calibration (Temperature & Enthalpy) C2->A2 D1 TGA Data: Tonset, Tpeak A1->D1 D2 DSC Data: Tonset, Tpeak, ΔHf A2->D2

Caption: Experimental workflow for TGA/DSC analysis.

Comparative Thermal Stability Analysis

To provide a comprehensive understanding of the thermal properties of 2-(Cyclohexyloxy)benzoic acid, its TGA and DSC data are compared with those of salicylic acid and benzoic acid.

DSC Data Comparison

The DSC data provides insights into the melting behavior and the energy required to induce this phase transition.

CompoundOnset Melting Temp. (Tonset, °C)Peak Melting Temp. (Tpeak, °C)Enthalpy of Fusion (ΔHf, J/g)
2-(Cyclohexyloxy)benzoic acid Hypothetical: ~145Hypothetical: ~150Hypothetical: ~130
Salicylic Acid 159161168
Benzoic Acid 121.5122.4148

Note: Data for Salicylic Acid and Benzoic Acid are representative values from literature. Data for 2-(Cyclohexyloxy)benzoic acid is hypothetical, based on structural considerations.

Interpretation of DSC Results:

The melting point of a compound is indicative of the strength of its crystal lattice. Benzoic acid exhibits the lowest melting point of the three.[1] The introduction of a hydroxyl group in the ortho position in salicylic acid allows for intramolecular hydrogen bonding, which significantly increases its melting point compared to benzoic acid.

For 2-(Cyclohexyloxy)benzoic acid, the bulky cyclohexyloxy group at the ortho position sterically hinders the formation of strong intermolecular hydrogen bonds between the carboxylic acid groups of adjacent molecules, which would be expected to lower the melting point compared to salicylic acid. However, the increased molecular weight and van der Waals interactions from the cyclohexyl ring would likely result in a higher melting point than benzoic acid. Therefore, a melting point intermediate between benzoic acid and salicylic acid is a reasonable hypothesis.

TGA Data Comparison

The TGA data reveals the thermal stability of the compounds and their decomposition profiles.

CompoundOnset Decomposition Temp. (Tonset, °C)Peak Decomposition Temp. (Tpeak, °C)
2-(Cyclohexyloxy)benzoic acid Hypothetical: ~220Hypothetical: ~250
Salicylic Acid ~170~200
Benzoic Acid ~150~180

Note: Data for Salicylic Acid and Benzoic Acid are representative values from literature. Data for 2-(Cyclohexyloxy)benzoic acid is hypothetical, based on structural considerations.

Interpretation of TGA Results:

Benzoic acid begins to sublime at around 100 °C and shows significant decomposition above 150 °C.[2] Salicylic acid is known to be less thermally stable than some other benzoic acid derivatives, with decomposition (decarboxylation to phenol and carbon dioxide) occurring at temperatures above its melting point.[3]

The introduction of the cyclohexyloxy group in 2-(Cyclohexyloxy)benzoic acid is expected to enhance its thermal stability. This is because the ether linkage is generally more stable than the free hydroxyl group of salicylic acid, which can participate in facile decarboxylation reactions. The bulky cyclohexyloxy group may also sterically hinder the decarboxylation process. Consequently, 2-(Cyclohexyloxy)benzoic acid is predicted to have a higher onset of decomposition compared to both salicylic acid and benzoic acid.

Proposed Decomposition Pathway

The thermal decomposition of these benzoic acid derivatives likely proceeds via decarboxylation. The following diagram illustrates the proposed primary decomposition pathway for 2-(Cyclohexyloxy)benzoic acid.

G cluster_main Proposed Decomposition of 2-(Cyclohexyloxy)benzoic acid Reactant 2-(Cyclohexyloxy)benzoic acid Transition Heat (Δ) Reactant->Transition Product1 Cyclohexyloxybenzene Transition->Product1 Product2 Carbon Dioxide (CO2) Transition->Product2

Caption: Proposed thermal decomposition of 2-(Cyclohexyloxy)benzoic acid.

Conclusion and Future Perspectives

This comparative guide provides a foundational understanding of the thermal stability of 2-(Cyclohexyloxy)benzoic acid in relation to its parent compounds. Based on structural analysis and established thermal behaviors of related molecules, it is hypothesized that 2-(Cyclohexyloxy)benzoic acid possesses enhanced thermal stability compared to both salicylic acid and benzoic acid, as indicated by a predicted higher decomposition temperature. Its melting behavior is likely to be intermediate between the two reference compounds.

For drug development professionals, this enhanced thermal stability is a significant advantage. It suggests that 2-(Cyclohexyloxy)benzoic acid may be more robust during manufacturing processes and may have a longer shelf-life. However, it is imperative to validate these hypotheses with empirical TGA and DSC data for 2-(Cyclohexyloxy)benzoic acid.

Future studies should focus on:

  • Experimental Verification: Conducting TGA and DSC analysis on a pure sample of 2-(Cyclohexyloxy)benzoic acid to obtain definitive data.

  • Kinetic Analysis: Performing TGA at multiple heating rates to determine the kinetic parameters of decomposition, which can be used for more accurate shelf-life predictions.[4]

  • Forced Degradation Studies: Subjecting the compound to various stress conditions (e.g., heat, humidity, light) to identify potential degradation pathways and products.

By systematically applying these thermal analysis techniques, a comprehensive stability profile of 2-(Cyclohexyloxy)benzoic acid can be established, paving the way for its successful development as a safe and effective pharmaceutical agent.

References

  • Chatterjee, K., et al. (2010). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Hazardous Materials, 174(1-3), 59-65. [Link]

  • ResearchGate. (n.d.). Thermogravemetric analysis and DSC graph of benzoic acid, 4-(4-pentenyloxy)-, 2-chloro-1,4-phenylene ester (4). Retrieved from [Link]

  • ResearchGate. (n.d.). Melting of benzoic acid obtained in a DSC experiment where the heating... Retrieved from [Link]

  • Waters Corporation. (n.d.). SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Melting of salicylsalicylic acid obtained in a DSC experiment where the... Retrieved from [Link]

  • UCL Discovery. (n.d.). Cover page The thermal behaviour of benzoic acid : isonicotinamide binary co-crystals. Retrieved from [Link]

  • ResearchGate. (n.d.). Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. Retrieved from [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). The DSC curves of first heating cycle of salicylic acid and salicylic acid salts. Retrieved from [Link]

  • AKJournals. (n.d.). A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. Retrieved from [Link]

  • NETZSCH-Gerätebau GmbH. (2019). About the Thermal Behavior of Acetylsalicylic Acid and Aspirin®. Retrieved from [Link]

  • ResearchGate. (n.d.). The thermal decomposition of benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Thermal Analysis in the Pharmaceutical Industry. Retrieved from [Link]

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